molecular formula C6H10O4 B584033 2-Methyl-1,4-dioxane-2-carboxylic acid CAS No. 144101-98-4

2-Methyl-1,4-dioxane-2-carboxylic acid

Cat. No.: B584033
CAS No.: 144101-98-4
M. Wt: 146.142
InChI Key: XONZAOSWJPPQKB-UHFFFAOYSA-N
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Description

2-Methyl-1,4-dioxane-2-carboxylic acid (CAS 144101-98-4) is a carboxylic acid derivative of 1,4-dioxane with the molecular formula C6H10O4 and a molecular weight of 146.14 g/mol . This compound is characterized by a six-membered 1,4-dioxane ring substituted with a methyl group and a carboxylic acid functional group at the 2-position, a structure that makes it a valuable heterocyclic building block in organic and medicinal chemistry research . The presence of both ether and carboxylic acid functionalities within a single molecule provides unique opportunities for exploring structure-activity relationships and for synthesizing more complex chemical entities. While specific biological data for this compound is limited, research on analogous 1,3-dioxane-2-carboxylic acid derivatives has identified them as a novel class of highly potent and subtype-selective peroxisome proliferator-activated receptor alpha (PPARα) agonists . These related compounds have shown excellent hypolipidemic activity in animal models of type 2 diabetes, suggesting that 2-Methyl-1,4-dioxane-2-carboxylic acid may serve as a key intermediate for researchers investigating new pharmacologically active molecules, particularly in the fields of metabolic syndrome and atherosclerosis . From a synthetic chemistry perspective, compounds with the 1,4-dioxane scaffold are of interest in advanced synthesis, potentially serving as precursors or intermediates in the development of polymers, ligands, and other functional materials . Handle this compound with care, as it is classified with the signal word "Danger" and has hazard statements H302 (harmful if swallowed) and H314 (causes severe skin burns and eye damage) . For product stability, it is recommended to be sealed in a dry container and stored in a freezer at -20°C . This product is intended for research use only and is not designed for human or veterinary diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methyl-1,4-dioxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O4/c1-6(5(7)8)4-9-2-3-10-6/h2-4H2,1H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XONZAOSWJPPQKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COCCO1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70663126
Record name 2-Methyl-1,4-dioxane-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70663126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

144101-98-4
Record name 2-Methyl-1,4-dioxane-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70663126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

FT-IR spectrum of 2-Methyl-1,4-dioxane-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the FT-IR Spectrum of 2-Methyl-1,4-dioxane-2-carboxylic acid

Abstract

This technical guide provides a comprehensive analysis of the Fourier-Transform Infrared (FT-IR) spectrum of 2-Methyl-1,4-dioxane-2-carboxylic acid. The document is intended for researchers, chemists, and drug development professionals who utilize vibrational spectroscopy for structural elucidation and chemical characterization. We will deconstruct the molecular structure to predict its characteristic infrared absorptions, explain the causal mechanisms behind the spectral features, and present a hypothetical, yet robust, experimental protocol for acquiring high-quality data. The guide synthesizes foundational spectroscopic principles with practical, field-proven insights to serve as an authoritative reference for interpreting the spectrum of this bifunctional molecule.

Introduction: The Role of FT-IR in Structural Analysis

Fourier-Transform Infrared (FT-IR) spectroscopy is an indispensable analytical technique that provides structural information on a molecular level. The principle is based on the absorption of infrared radiation by a molecule, which induces vibrations of its covalent bonds.[1] The frequency of the absorbed radiation is specific to the type of bond and its molecular environment, allowing for the identification of functional groups.[2]

2-Methyl-1,4-dioxane-2-carboxylic acid is a molecule of interest that incorporates two key functional groups: a cyclic ether (the 1,4-dioxane ring) and a carboxylic acid. This unique combination presents a distinct and interpretable FT-IR spectrum. This guide will walk through the theoretical basis for its spectrum, from sample preparation to the assignment of every significant absorption band.

Molecular Structure and Key Vibrational Units

To effectively interpret the FT-IR spectrum, we must first understand the molecule's structure and identify the bonds that will give rise to characteristic absorptions.

The key functional units are:

  • Carboxylic Acid Group (-COOH): This group is responsible for the most dominant features in the spectrum, including the O-H, C=O, and C-O bonds.

  • 1,4-Dioxane Ring: This cyclic diether contributes characteristic C-O-C ether linkages and aliphatic C-H bonds.

  • Aliphatic Moieties: The structure includes methyl (-CH₃) and methylene (-CH₂) groups, each with specific C-H stretching and bending modes.

Caption: Molecular structure highlighting key functional groups.

Experimental Protocol: A Self-Validating Approach

Acquiring a high-quality, reproducible FT-IR spectrum is paramount. The following protocol is designed to ensure data integrity.

3.1. Sample Preparation and Purity

  • Rationale: The presence of water or solvent impurities can obscure critical spectral regions, particularly the O-H stretching region. The physical state of the sample (solid or liquid) and its intermolecular interactions dictate the observed spectrum. Carboxylic acids often exist as hydrogen-bonded dimers in their condensed state.[3][4]

  • Protocol:

    • Purity Check: Ensure the sample is of high purity using a complementary technique (e.g., NMR or LC-MS).

    • Drying: Dry the sample under a high vacuum for several hours to remove residual water.

    • KBr Pellet Method (for solid samples):

      • Grind a small amount (1-2 mg) of the sample with ~200 mg of dry, spectroscopy-grade potassium bromide (KBr) using an agate mortar and pestle.

      • Press the mixture into a transparent pellet using a hydraulic press. The pellet should be clear, indicating uniform particle size and dispersion. This method provides a solid-state spectrum, preserving the native hydrogen-bonding network.

3.2. Data Acquisition Workflow

  • Rationale: Proper instrument setup and background correction are critical for generating a spectrum where peak positions and intensities are accurate.

  • Protocol:

    • Instrument: Utilize a modern FT-IR spectrometer equipped with a deuterated triglycine sulfate (DTGS) detector.

    • Background Scan: Collect a background spectrum of the empty sample compartment (or a pure KBr pellet). This scan measures the spectral contributions of atmospheric gases (H₂O, CO₂) and the instrument itself, which will be subtracted from the sample spectrum.

    • Sample Scan: Place the sample pellet in the holder and acquire the sample spectrum.

    • Parameters:

      • Spectral Range: 4000 – 400 cm⁻¹

      • Resolution: 4 cm⁻¹ (Provides a good balance between detail and signal-to-noise ratio).

      • Scans: Co-add 32 or 64 scans to improve the signal-to-noise ratio.

      • Apodization: Apply a Happ-Genzel apodization function for accurate peak shapes.

Caption: Workflow for acquiring a high-quality FT-IR spectrum.

Detailed Spectral Interpretation

The can be divided into several key regions, each providing specific structural information.

4.1. The Hydroxyl (O-H) Stretching Region: 3300 - 2500 cm⁻¹

  • Expected Observation: An extremely broad and intense absorption band spanning this entire region, likely centered around 3000 cm⁻¹.[3]

  • Causality and Expertise: This signature feature is the hallmark of a carboxylic acid. The immense broadening is a direct consequence of strong intermolecular hydrogen bonding, where two molecules form a stable dimer.[1][5] This creates a continuum of O-H bond lengths and vibrational energies, causing the individual absorptions to coalesce into a single, massive envelope.[4] The sharp, weaker peaks of the C-H stretches are typically seen superimposed on this broad band.[3]

4.2. The Aliphatic C-H Stretching Region: 3000 - 2850 cm⁻¹

  • Expected Observation: A series of sharp, medium-intensity peaks.

  • Assignment:

    • ~2960 cm⁻¹: Asymmetric stretching (νₐₛ) of the -CH₃ group.

    • ~2925 cm⁻¹: Asymmetric stretching (νₐₛ) of the -CH₂ groups in the dioxane ring.[6]

    • ~2870 cm⁻¹: Symmetric stretching (νₛ) of the -CH₃ group.

    • ~2855 cm⁻¹: Symmetric stretching (νₛ) of the -CH₂ groups.[7]

4.3. The Carbonyl (C=O) Stretching Region: 1760 - 1700 cm⁻¹

  • Expected Observation: A very strong and sharp absorption peak.

  • Causality and Expertise: This is one of the most reliable and intense peaks in an IR spectrum.[8] For a saturated, aliphatic carboxylic acid that exists as a hydrogen-bonded dimer, this peak is expected to appear around 1710 cm⁻¹ .[4][9] If the acid were a monomer (e.g., in a very dilute, non-polar solution), this peak would shift to a higher frequency (~1760 cm⁻¹).[4] The position at ~1710 cm⁻¹ is a self-validating piece of evidence for the dimeric structure suggested by the broad O-H stretch.

4.4. The Fingerprint Region: < 1500 cm⁻¹

This region contains a wealth of complex, overlapping absorptions that are unique to the molecule as a whole.

  • C-H Bending Vibrations (1470 - 1365 cm⁻¹):

    • Medium-intensity peaks corresponding to the scissoring and deformation modes of the -CH₂- and -CH₃ groups will be present here.[10]

  • Coupled C-O Stretch and O-H Bend (1320 - 1210 cm⁻¹):

    • A strong, broad absorption is expected in this range. This is not a pure C-O stretch but is mechanistically coupled with the in-plane bending vibration of the O-H group in the carboxylic acid.[3][5]

  • Ether C-O-C Stretching (1140 - 1070 cm⁻¹):

    • The 1,4-dioxane ring should produce at least one very strong, sharp band in this region, characteristic of the asymmetric C-O-C stretching of a cyclic ether.[10][11] This powerful absorption, distinct from the carboxylic C-O stretch, confirms the presence of the ether functionality.

  • O-H Out-of-Plane Bending (960 - 900 cm⁻¹):

    • A broad, medium-intensity "wagging" band may appear in this region, further confirming the carboxylic acid group.[5]

Summary of Characteristic Absorptions

The following table summarizes the key diagnostic peaks expected in the .

Wavenumber (cm⁻¹)Vibrational ModeFunctional GroupExpected Intensity
3300 - 2500O-H Stretch (H-bonded)Carboxylic Acid (-COOH)Strong, Very Broad
2960 - 2850C-H Stretch (sp³)-CH₃, -CH₂-Medium, Sharp
~1710C=O Stretch (Dimer)Carboxylic Acid (-COOH)Very Strong, Sharp
1470 - 1365C-H Bend-CH₃, -CH₂-Medium
1320 - 1210C-O Stretch / O-H Bend (Coupled)Carboxylic Acid (-COOH)Strong, Broad
1140 - 1070C-O-C Stretch (Asymmetric)Dioxane Ring (Ether)Very Strong, Sharp
960 - 900O-H Bend (Out-of-Plane)Carboxylic Acid (-COOH)Medium, Broad

Conclusion

The is defined by a set of highly characteristic and mutually confirming absorption bands. The definitive signature is the combination of an exceptionally broad O-H stretch from 3300-2500 cm⁻¹ and a very strong, sharp carbonyl (C=O) peak around 1710 cm⁻¹.[12] These features, supported by the strong C-O-C ether band near 1100 cm⁻¹ and the coupled C-O/O-H band around 1250 cm⁻¹, provide an unambiguous "fingerprint" for the molecule's structure. This guide provides the foundational framework for researchers to confidently identify and characterize this compound using FT-IR spectroscopy.

References

  • Smith, B. C. (2018). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online. [Link]

  • University of Calgary. (n.d.). IR Spectroscopy Tutorial: Carboxylic Acids. University of Calgary Chemistry. [Link]

  • Reusch, W. (n.d.). Infrared Spectrometry. Michigan State University Department of Chemistry. [Link]

  • TutorChase. (n.d.). What peaks would indicate a carboxylic acid in IR spectroscopy?. TutorChase. [Link]

  • Specac Ltd. (n.d.). Interpreting Infrared Spectra. Specac. [Link]

  • Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. [Link]

  • Clark, J. (n.d.). Advanced Organic Chemistry: Infrared spectrum of 1,4-dioxane. Doc Brown's Chemistry. [Link]

  • University of Colorado Boulder. (n.d.). IR Absorption Table. University of Colorado Boulder Department of Chemistry. [Link]

  • LibreTexts. (2024). 20.9: Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. [Link]

  • Clark, J. (n.d.). Advanced Organic Chemistry: Infrared spectrum of 1,3-dioxane. Doc Brown's Chemistry. [Link]

  • Wade, Jr., L.G. (2003). The features of IR spectrum. Organic Chemistry, 5th ed.[Link]

  • University of California, Davis. (n.d.). IR Spectroscopy of Hydrocarbons. UC Davis Chemistry. [Link]

Sources

Introduction: The Significance of Chirality in 2-Methyl-1,4-dioxane-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Chiral Properties of 2-Methyl-1,4-dioxane-2-carboxylic acid

2-Methyl-1,4-dioxane-2-carboxylic acid is a heterocyclic compound featuring a stereogenic center at the C2 position, rendering it chiral and capable of existing as two non-superimposable mirror images, or enantiomers. The presence of both a hydrophilic carboxylic acid group and a lipophilic dioxane ring structure makes this molecule a scaffold of interest in medicinal chemistry and materials science. In the context of drug development, the stereochemistry of a molecule is of paramount importance, as enantiomers can exhibit significantly different pharmacological and toxicological profiles.[1][2] This guide provides a comprehensive overview of the synthesis, resolution, and characterization of the enantiomers of 2-Methyl-1,4-dioxane-2-carboxylic acid, offering field-proven insights for researchers, scientists, and drug development professionals.

The 1,4-dioxane moiety, while less common than other heterocyclic systems, serves as a versatile scaffold in the design of biologically active compounds.[3] The introduction of a chiral center, as in 2-Methyl-1,4-dioxane-2-carboxylic acid, necessitates a thorough understanding and control of its stereochemical properties to unlock its full potential in various applications.

Synthesis of Racemic 2-Methyl-1,4-dioxane-2-carboxylic acid

The synthesis of the racemic mixture of 2-Methyl-1,4-dioxane-2-carboxylic acid can be approached through established methods for the formation of substituted dioxane rings. A plausible and efficient route involves the acid-catalyzed condensation of a suitable diol with a pyruvic acid derivative.

Conceptual Synthetic Pathway

A representative synthesis would involve the reaction of ethylene glycol with ethyl pyruvate, followed by hydrolysis of the resulting ester. The acid catalyst facilitates the formation of the dioxane ring through a series of acetal and ether linkages.

G EthyleneGlycol Ethylene Glycol IntermediateEster Ethyl 2-Methyl-1,4-dioxane-2-carboxylate EthyleneGlycol->IntermediateEster EthylPyruvate Ethyl Pyruvate EthylPyruvate->IntermediateEster RacemicAcid Racemic 2-Methyl-1,4-dioxane-2-carboxylic acid IntermediateEster->RacemicAcid  Hydrolysis HPlus H+ HPlus:s->IntermediateEster:n Hydrolysis Hydrolysis (e.g., LiOH, H₂O)

Caption: Proposed synthesis of racemic 2-Methyl-1,4-dioxane-2-carboxylic acid.

Experimental Protocol: Racemic Synthesis

Objective: To synthesize racemic 2-Methyl-1,4-dioxane-2-carboxylic acid.

Materials:

  • Ethylene glycol

  • Ethyl pyruvate

  • Strong acid catalyst (e.g., p-toluenesulfonic acid or sulfuric acid)

  • Anhydrous toluene or benzene (for azeotropic removal of water)

  • Dean-Stark apparatus

  • Sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF)

  • Water

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine

Procedure:

Step 1: Synthesis of Ethyl 2-Methyl-1,4-dioxane-2-carboxylate

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add ethylene glycol (1.0 eq.), ethyl pyruvate (1.1 eq.), and a catalytic amount of p-toluenesulfonic acid (0.05 eq.) in anhydrous toluene.

  • Heat the mixture to reflux and continue heating until the theoretical amount of water has been collected in the Dean-Stark trap.

  • Cool the reaction mixture to room temperature and wash with saturated sodium bicarbonate solution, followed by water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl 2-methyl-1,4-dioxane-2-carboxylate.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel.

Step 2: Hydrolysis to 2-Methyl-1,4-dioxane-2-carboxylic acid

  • Dissolve the purified ethyl 2-methyl-1,4-dioxane-2-carboxylate in a mixture of THF and water.

  • Add an excess of lithium hydroxide (e.g., 2-3 eq.) and stir the mixture at room temperature until TLC or LC-MS analysis indicates complete consumption of the starting material.

  • Remove the THF under reduced pressure.

  • Acidify the aqueous residue to pH 2-3 with dilute HCl.

  • Extract the product with ethyl acetate (3x).

  • Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate, filter, and concentrate to yield racemic 2-Methyl-1,4-dioxane-2-carboxylic acid.

Chiral Resolution of 2-Methyl-1,4-dioxane-2-carboxylic acid

The separation of the enantiomers of a racemic carboxylic acid is commonly achieved by diastereomeric salt formation using a chiral base.[4] This method relies on the differential solubility of the resulting diastereomeric salts, allowing for their separation by fractional crystallization. A subsequent acidification step liberates the enantiomerically enriched carboxylic acid.

Selection of a Resolving Agent

The choice of the chiral resolving agent is critical for a successful resolution. Common chiral bases include alkaloids (e.g., brucine, strychnine) and synthetic amines like (R)- or (S)-1-phenylethylamine. The selection is often empirical, and screening of several resolving agents may be necessary. For 2-Methyl-1,4-dioxane-2-carboxylic acid, (R)- and (S)-1-phenylethylamine are excellent starting points due to their commercial availability and proven efficacy in resolving a wide range of chiral acids.[5]

Experimental Protocol: Chiral Resolution via Diastereomeric Salt Formation

Objective: To resolve racemic 2-Methyl-1,4-dioxane-2-carboxylic acid into its enantiomers.

Materials:

  • Racemic 2-Methyl-1,4-dioxane-2-carboxylic acid

  • (R)-(+)-1-Phenylethylamine (or (S)-(-)-1-Phenylethylamine)

  • Solvent for crystallization (e.g., ethanol, methanol, acetone, ethyl acetate, or mixtures thereof)

  • Dilute hydrochloric acid (HCl)

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve the racemic 2-Methyl-1,4-dioxane-2-carboxylic acid (1.0 eq.) in a suitable solvent (e.g., ethanol) with gentle heating.

  • In a separate flask, dissolve the chiral resolving agent, for instance (R)-(+)-1-phenylethylamine (0.5 eq.), in the same solvent.

  • Slowly add the solution of the chiral base to the solution of the racemic acid.

  • Allow the mixture to cool slowly to room temperature, and then if necessary, cool further in an ice bath or refrigerator to induce crystallization of the less soluble diastereomeric salt.

  • Collect the crystals by filtration and wash them with a small amount of the cold solvent.

  • The enantiomeric excess (e.e.) of the carboxylic acid in the crystalline salt should be determined at this stage by liberating a small sample with acid and analyzing it by chiral HPLC.

  • If the e.e. is not satisfactory, the diastereomeric salt can be recrystallized from the same or a different solvent system to improve its purity.

  • To recover the enantiomerically enriched carboxylic acid, suspend the purified diastereomeric salt in water and add dilute HCl until the solution is acidic (pH ~2).

  • Extract the liberated carboxylic acid with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the enantiomerically enriched 2-Methyl-1,4-dioxane-2-carboxylic acid.

  • The other enantiomer can be recovered from the mother liquor by a similar acidification and extraction process, and can be further purified by forming a diastereomeric salt with the opposite enantiomer of the chiral base (e.g., (S)-(-)-1-phenylethylamine).

G RacemicAcid Racemic (R/S)-Acid DiastereomericSalts Mixture of (R)-Acid-(R)-Amine and (S)-Acid-(R)-Amine Salts RacemicAcid->DiastereomericSalts ChiralBase (R)-Amine ChiralBase->DiastereomericSalts Crystallization Fractional Crystallization DiastereomericSalts->Crystallization LessSolubleSalt Less Soluble Diastereomeric Salt (e.g., (R)-Acid-(R)-Amine) Crystallization->LessSolubleSalt  Crystals MotherLiquor Mother Liquor containing more soluble salt (e.g., (S)-Acid-(R)-Amine) Crystallization->MotherLiquor  Solution Acidification1 Acidification (HCl) LessSolubleSalt->Acidification1 Acidification2 Acidification (HCl) MotherLiquor->Acidification2 EnrichedAcidR Enantiomerically Enriched (R)-Acid Acidification1->EnrichedAcidR EnrichedAcidS Enantiomerically Enriched (S)-Acid Acidification2->EnrichedAcidS

Caption: Workflow for chiral resolution by diastereomeric salt formation.

Analytical Methods for Enantiomeric Purity Determination

The determination of the enantiomeric excess (e.e.) is crucial at various stages of the resolution process and for the final characterization of the enantiopure products. Chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most powerful techniques for this purpose.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC involves the use of a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. For carboxylic acids, polysaccharide-based CSPs (e.g., Chiralcel® OD, Chiralpak® AD) are often effective.

Representative Chiral HPLC Protocol:

  • Column: Chiralcel® OD-H (or similar polysaccharide-based column)

  • Mobile Phase: A mixture of hexane/isopropanol with a small amount of a strong acid modifier like trifluoroacetic acid (TFA) to suppress the ionization of the carboxylic acid and improve peak shape. A typical starting mobile phase could be 90:10 (v/v) hexane:isopropanol + 0.1% TFA.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at a suitable wavelength (e.g., 210 nm)

  • Temperature: Ambient

The retention times of the two enantiomers will differ, allowing for the calculation of the enantiomeric excess from the peak areas.

Chiral Gas Chromatography (GC)

For GC analysis, the carboxylic acid group must be derivatized to a more volatile ester (e.g., methyl or ethyl ester). The resulting chiral esters can then be separated on a chiral capillary column.

Representative Chiral GC Protocol:

  • Derivatization: Convert the carboxylic acid to its methyl ester using a reagent such as diazomethane or trimethylsilyldiazomethane.

  • Column: A cyclodextrin-based chiral capillary column (e.g., Beta-DEX™ or Gamma-DEX™).

  • Carrier Gas: Helium or Hydrogen.

  • Temperature Program: An initial oven temperature of around 100 °C, held for a few minutes, followed by a ramp to a higher temperature (e.g., 180 °C) at a rate of 5-10 °C/min.

  • Detector: Flame Ionization Detector (FID).

Characterization of Enantiomers

Once the enantiomers are separated and their purity is established, their absolute configuration and specific optical rotation should be determined.

Specific Optical Rotation

Enantiomers rotate plane-polarized light to an equal but opposite extent. The specific rotation, [α], is a characteristic physical property of a chiral compound. It is measured using a polarimeter and calculated using the following formula:[6]

[α]λT = α / (l × c)

where:

  • T is the temperature (°C)

  • λ is the wavelength of light (usually the sodium D-line, 589 nm)

  • α is the observed rotation in degrees

  • l is the path length of the sample tube in decimeters (dm)

  • c is the concentration of the sample in g/mL

Table 1: Hypothetical Specific Rotation Data

EnantiomerAbsolute ConfigurationSpecific Rotation [α]D20 (c=1, CHCl3)
Enantiomer A(R) or (S)+ X°
Enantiomer B(S) or (R)- X°

Note: The values and the assignment of +/- to R/S are hypothetical and must be determined experimentally.

Determination of Absolute Configuration

The unambiguous determination of the absolute configuration (R or S) of the enantiomers is a critical step. Several methods can be employed:

  • X-ray Crystallography: This is the most definitive method. It involves forming a crystalline derivative of the chiral acid with a molecule of known absolute configuration (e.g., a chiral amine used in the resolution) and analyzing its crystal structure. The known configuration of the auxiliary molecule allows for the assignment of the configuration of the chiral center in the acid.[8]

  • Correlation with known compounds: If a closely related compound with a known absolute configuration and specific rotation is available, the configuration of the target molecule can be inferred by comparing their optical rotations and other chiroptical properties (e.g., circular dichroism).[7]

  • Enantioselective Synthesis: Synthesizing one of the enantiomers from a starting material of known chirality (a chiral pool approach) can also establish its absolute configuration.

Conclusion and Future Outlook

This guide has outlined a comprehensive approach to the synthesis, resolution, and characterization of the chiral properties of 2-Methyl-1,4-dioxane-2-carboxylic acid. While specific experimental data for this molecule is sparse in the public domain, the methodologies described are based on well-established and reliable principles in stereochemistry and organic synthesis. For researchers and professionals in drug development, a thorough understanding and application of these techniques are essential for harnessing the potential of chiral molecules. Future work should focus on the experimental determination of the specific properties of the enantiomers of 2-Methyl-1,4-dioxane-2-carboxylic acid, including their specific rotation, absolute configuration, and, most importantly, their differential biological activities. Such studies will be crucial in evaluating the potential of this chiral scaffold in various applications, particularly in the pharmaceutical industry.

References

  • Stereochemistry of Chiral 2-Substituted Chromanes: Twist of the Dihydropyran Ring and Specific Optical Rotation. MDPI. Available at: [Link]

  • Resolution via diastereomeric amides of enantiopure 1,4-benzoxathian-2- and 3-carboxylic acids and determination of their configuration. Chirality. Available at: [Link]

  • Solubility of Biocompounds 2,5-Furandicarboxylic Acid and 5-Formylfuran-2-Carboxylic Acid in Binary Solvent Mixtures of Water and 1,4-Dioxane. MDPI. Available at: [Link]

  • Process for the preparation of 1,4-dioxane-2,5-diones. Google Patents.
  • 2-Hydroxymethyl-1,4-dioxane: synthesis, resolution and determination of the absolute configurations of the enantiomers. PubMed. Available at: [Link]

  • 2-(2-Chlorophenyl)-5-methyl-1,3-dioxane-5-carboxylic acid. Acta Crystallographica Section E. Available at: [Link]

  • Specific Rotation and Observed Rotation Calculations in Optical Activity. YouTube. Available at: [Link]

  • Identifying a diastereomeric salt for a challenging chiral resolution. St. Jude Children's Research Hospital. Available at: [Link]

  • HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. MDPI. Available at: [Link]

  • Kinetic Resolutions of α-Quaternary Carboxylic Acids with Chiral Bifunctional Sulfide Catalysts. Hokkaido University. Available at: [Link]

  • Optical Resolution of 3-Hydroxycarboxylic Acids via Diastereomeric Salt Formation. National Sun Yat-sen University. Available at: [Link]

  • Natural Enantiomers: Occurrence, Biogenesis and Biological Properties. MDPI. Available at: [Link]

  • DETERMINATION OF 1,4-DIOXANE IN COSMETIC PRODUCTS BY GAS CHROMATOGRAPHY MASS SPECTROMETRY HEAD SPACE SAMPLER (GC-MS/HSS). ASEAN. Available at: [Link]

  • Absolute Configuration and the (R) and (S) System. Chemistry LibreTexts. Available at: [Link]

  • A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Available at: [Link]

  • Studies for Absolute Configuration of Chiral 2,6-Cuneanedicarboxylic Acid Esters. Tokyo University of Science. Available at: [Link]

  • GAS CHROMATOGRAPHY-FLAME IONISATION DETECTION METHOD FOR DETERMINATION OF 1,4-DIOXANE IN PALM-BASED FATTY ALCOHOL ETHOXYLATE. Malaysian Palm Oil Board. Available at: [Link]

  • Stereochemistry and Biological Activity of Drugs. SlidePlayer. Available at: [Link]

  • Resolution (Separation) of Enantiomers. Chemistry LibreTexts. Available at: [Link]

  • HPLC separation of 2-aryloxycarboxylic acid enantiomers on chiral stationary phases. ResearchGate. Available at: [Link]

  • Unexpected Isomerization of Oxetane-Carboxylic Acids. Organic Letters. Available at: [Link]

  • Acids: Derivatization for GC Analysis. Wiley Online Library. Available at: [Link]

  • Optical Rotation, Optical Activity, and Specific Rotation. Master Organic Chemistry. Available at: [Link]

  • Impurity analysis of 1,4-dioxane in nonionic surfactants and cosmetics using headspace solid-phase microextraction coupled with gas chromatography and gas chromatography-mass spectrometry. ResearchGate. Available at: [Link]

  • Chirality & Drug Production. Save My Exams. Available at: [Link]

Sources

A Researcher's Technical Guide to Procuring and Verifying 2-Methyl-1,4-dioxane-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For the discerning researcher in medicinal chemistry and drug development, the acquisition of novel molecular scaffolds is the critical first step toward discovery. This guide provides an in-depth technical overview of sourcing, evaluating, and verifying the specialty building block, 2-Methyl-1,4-dioxane-2-carboxylic acid (CAS No. 144101-98-4) . Moving beyond a simple list of suppliers, this document offers a strategic framework for procurement and quality control, ensuring the scientific integrity of your starting materials.

Introduction: The Strategic Value of the Dioxane Scaffold

2-Methyl-1,4-dioxane-2-carboxylic acid is a heterocyclic compound featuring a saturated 1,4-dioxane ring substituted with both a methyl and a carboxylic acid group at the C2 position. This unique arrangement offers several strategic advantages in molecular design:

  • Scaffold Rigidity: The dioxane ring provides a conformationally constrained, non-aromatic scaffold, which can be invaluable for optimizing ligand-receptor interactions.

  • Improved Physicochemical Properties: Saturated heterocycles are often employed to modulate properties such as solubility, lipophilicity (LogP), and metabolic stability, potentially overcoming liabilities associated with more traditional aromatic systems.

  • Bioisosteric Replacement: The dioxane motif can serve as a bioisostere for other groups, such as phenyl rings or gem-dimethyl fragments, allowing for fine-tuning of a molecule's steric and electronic profile while exploring new intellectual property space.

  • Vectorial Projection: The defined stereochemistry and substitution pattern allow for precise projection of the carboxylic acid and methyl groups into three-dimensional space, enabling targeted interactions within a biological binding site.

Given these attributes, this molecule is a valuable building block for creating novel chemical entities in hit-to-lead and lead optimization campaigns.

Commercial Availability and Supplier Evaluation

While a niche compound, 2-Methyl-1,4-dioxane-2-carboxylic acid is available from a select number of specialty chemical suppliers. Procurement should not be based on cost alone; a thorough evaluation of the supplier and available data is paramount.

Table 2.1: Commercial Suppliers of 2-Methyl-1,4-dioxane-2-carboxylic Acid
SupplierProduct Number (Example)CAS NumberPurity SpecificationStorage ConditionsNotes
BLDpharm BD00795905144101-98-4Not specified; analytical data (NMR, HPLC) mentioned as available.[1]Sealed in dry, store in freezer, under -20°C.[1]Direct supplier, may offer larger quantities upon request.
Ambeed (via Sigma-Aldrich) AMBH9A62630E144101-98-4≥95%Sealed in dry, store in freezer, under -20°C.Available through a major distributor, which can simplify procurement for many institutions.
Strategic Procurement Workflow

The choice of supplier for a critical building block requires a systematic approach. The following workflow is recommended to mitigate risks associated with chemical purity, batch-to-batch variability, and supply chain reliability.

G cluster_0 Phase 1: Initial Vetting cluster_1 Phase 2: Risk & Logistics cluster_2 Phase 3: Final Decision A Identify Potential Suppliers (e.g., BLDpharm, Ambeed) B Request Lot-Specific Certificate of Analysis (CoA) A->B C Evaluate Purity Data (¹H NMR, HPLC, LC-MS) B->C D Assess Quoted Lead Time vs. Project Timeline C->D E Inquire About Scalability (Availability of >5g, >100g) D->E F Review Safety Data Sheet (SDS) for Handling Protocols E->F G Select Supplier Based on Data, Timeline, and Scale F->G H Place Order for Initial Screening Quantity G->H I Perform Incoming Material QC (Section 4.0) H->I

Figure 1. A logical workflow for selecting a specialty chemical supplier.

Causality Behind Choices:

  • Why demand a lot-specific CoA? A generic technical data sheet is insufficient. A CoA for the exact batch you will receive provides direct evidence of its quality and is the foundation of trustworthy research.

  • Why assess scalability early? If a compound shows promise in initial screens, you will require larger quantities for follow-up studies. Ensuring the supplier can meet future demand prevents costly and time-consuming re-synthesis or supplier re-validation efforts down the line.

Authoritative Grounding: Plausible Synthetic Route

As of this writing, a specific peer-reviewed synthesis for 2-Methyl-1,4-dioxane-2-carboxylic acid has not been prominently published. However, a chemically sound and authoritative route can be proposed based on well-established organic chemistry principles, namely the protection of a diol followed by an intramolecular Williamson ether synthesis or an acid-catalyzed cyclization. This provides a logical basis for its formation and potential impurities.

A plausible two-step approach starting from ethyl 2,2-bis(hydroxymethyl)propanoate is outlined below:

Step 1: Selective Monoprotection/Activation. The primary challenge is differentiating the two hydroxyl groups. One approach involves a selective reaction with a reagent like 2-chloroacetonitrile or a similar halo-compound under basic conditions to form an ether linkage with one hydroxyl group, leaving the other free.

Step 2: Intramolecular Cyclization. The resulting intermediate, containing both a free hydroxyl group and a halo-ether, can then undergo an intramolecular Williamson ether synthesis.[2] A strong, non-nucleophilic base (e.g., sodium hydride, NaH) deprotonates the remaining alcohol, which then acts as an internal nucleophile, displacing the halide to form the 1,4-dioxane ring.[2] Subsequent hydrolysis of the ester would yield the target carboxylic acid.

G cluster_0 Step 1: Selective Etherification cluster_1 Step 2: Intramolecular Cyclization cluster_2 Step 3: Hydrolysis A Starting Material (Ethyl 2,2-bis(hydroxymethyl)propanoate) B Intermediate (Halo-ether alcohol) A->B  1. NaH  2. ClCH₂X C Product Ester (Ethyl 2-Methyl-1,4-dioxane-2-carboxylate) B->C  NaH (SN2) D Final Product (2-Methyl-1,4-dioxane-2-carboxylic acid) C->D  LiOH, H₂O

Figure 2. Plausible synthetic pathway to the target compound.

This proposed route suggests that potential impurities could include unreacted starting material, the di-etherified byproduct, or the acyclic intermediate. This knowledge is critical for developing a robust quality control protocol.

Trustworthiness: A Self-Validating System for Incoming Quality Control

It is imperative to independently verify the identity and purity of any received starting material. This protocol provides a self-validating system to confirm that the material matches the structure of 2-Methyl-1,4-dioxane-2-carboxylic acid. The primary technique is ¹H NMR spectroscopy, which provides a unique fingerprint of the molecule's structure.

Predicted ¹H NMR Spectrum
  • Prediction Tool: NMRDB.org[3]

  • Solvent: CDCl₃ (predicted)

  • Frequency: 400 MHz (standard)

Predicted Chemical Shifts (δ, ppm):

  • δ ~11-12 (bs, 1H): Carboxylic acid proton (-COOH). Expected to be a broad singlet and may be exchangeable with D₂O.

  • δ ~4.0-4.2 (m, 2H): Protons on the dioxane ring carbon adjacent to the quaternary center (C3-H). These are diastereotopic and may appear as a complex multiplet.

  • δ ~3.7-3.9 (m, 2H): Protons on the other dioxane ring carbon (C5-H). Also likely a complex multiplet.

  • δ ~1.5 (s, 3H): Methyl group protons (-CH₃). Expected to be a sharp singlet as it has no adjacent protons.

Experimental Protocol: ¹H NMR Verification

Objective: To confirm the chemical structure and assess the purity of a supplied sample of 2-Methyl-1,4-dioxane-2-carboxylic acid.

Materials:

  • Sample of 2-Methyl-1,4-dioxane-2-carboxylic acid

  • Deuterated chloroform (CDCl₃) with 0.03% TMS

  • NMR tube (5 mm)

  • Pipettes and vials

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh 5-10 mg of the supplied chemical directly into a clean, dry vial.

  • Dissolution: Add approximately 0.7 mL of CDCl₃ to the vial. Cap and gently vortex or swirl until the sample is fully dissolved.

  • Transfer: Using a clean pipette, transfer the solution to a 5 mm NMR tube.

  • Acquisition: Insert the tube into the NMR spectrometer. Acquire a standard ¹H NMR spectrum (e.g., 16 scans, 45-degree pulse, 2-second relaxation delay).

  • Data Processing: Process the resulting Free Induction Decay (FID) with a standard exponential window function and perform Fourier transformation. Phase and baseline correct the spectrum.

  • Analysis & Verification:

    • Chemical Shift Confirmation: Calibrate the spectrum by setting the TMS peak to 0.00 ppm. Compare the chemical shifts of the major peaks to the predicted values in Section 4.1.

    • Integration Analysis: Integrate all peaks. The relative ratios should correspond to the number of protons (1H : 2H : 2H : 3H).

    • Purity Assessment: Look for any unexpected signals. Integrate these impurity peaks relative to the main product signals to estimate the level of purity. Pay close attention to the regions where residual solvents (e.g., diethyl ether, THF) or synthesis-related impurities might appear.

This independent verification ensures the integrity of your starting material, forming a trustworthy foundation for all subsequent experiments.

References

  • Banfi, D.; Patiny, L. : Resurrecting and processing NMR spectra on-line. Chimia, 2008, 62(4), 280-281. Available at: [Link]

  • Master Organic Chemistry. Intramolecular Williamson Ether Synthesis. (2015). Available at: [Link]

Sources

Methodological & Application

Synthesis of 2-Methyl-1,4-dioxane-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the

Authored by a Senior Application Scientist

This guide provides a comprehensive, technically detailed protocol for the synthesis of 2-Methyl-1,4-dioxane-2-carboxylic acid. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond a simple recitation of steps to explain the underlying chemical principles and rationale for key procedural choices. Our focus is on providing a robust, reproducible, and self-validating methodology.

Introduction: The Significance of the 2-Methyl-1,4-dioxane-2-carboxylic acid Scaffold

Substituted 1,4-dioxanes are increasingly recognized as valuable chemotypes in medicinal chemistry and materials science. The 1,4-dioxane scaffold can serve as a bioisosteric replacement for other common heterocycles like piperidine or morpholine, potentially improving pharmacokinetic properties such as solubility and metabolic stability.[1] The introduction of both a methyl and a carboxylic acid group onto the dioxane ring at the C2 position, as in 2-Methyl-1,4-dioxane-2-carboxylic acid (CAS No. 144101-98-4), creates a chiral center and introduces functional handles for further synthetic elaboration.[2][3] This makes the target molecule an attractive building block for the synthesis of more complex bioactive compounds and novel polymers.

Despite its potential utility, detailed synthetic procedures for this specific molecule are not widely documented in readily accessible literature. This guide aims to fill that gap by presenting a well-reasoned and detailed synthetic protocol based on established principles of organic chemistry.

Synthetic Strategy and Mechanistic Rationale

The most direct and logical approach to the synthesis of 2-Methyl-1,4-dioxane-2-carboxylic acid is the acid-catalyzed condensation of 2-hydroxypropanoic acid (lactic acid) and 1,2-ethanediol (ethylene glycol). This reaction, a double Williamson ether synthesis under acidic conditions, forms the cyclic dioxane structure.

Reaction Mechanism: Acid-Catalyzed Cyclization

The reaction proceeds through a series of protonation and nucleophilic substitution steps. The acid catalyst (e.g., sulfuric acid or p-toluenesulfonic acid) is crucial for protonating the hydroxyl groups, converting them into good leaving groups (water).

  • Protonation of Lactic Acid: The carboxyl group of lactic acid is less likely to be protonated than the hydroxyl group under these conditions. Protonation of the α-hydroxyl group of lactic acid makes it susceptible to nucleophilic attack.

  • First Nucleophilic Attack: A hydroxyl group from ethylene glycol attacks the α-carbon of the protonated lactic acid, displacing a molecule of water and forming an ether linkage.

  • Second Protonation and Intramolecular Cyclization: The remaining terminal hydroxyl group of the ethylene glycol moiety is protonated by the acid catalyst. This is followed by an intramolecular nucleophilic attack from the carboxyl oxygen of the lactic acid moiety, displacing a second molecule of water and closing the six-membered dioxane ring.

  • Deprotonation: The final step is the deprotonation of the cyclic intermediate to yield the final product and regenerate the acid catalyst.

The use of an acid catalyst is essential to drive the dehydration reaction, which would otherwise be thermodynamically unfavorable.[4][5] The removal of water as it is formed (e.g., using a Dean-Stark apparatus) is a critical experimental parameter to drive the equilibrium towards the product.

Experimental Protocol:

This protocol is designed to be a self-validating system, with in-process checks and clear endpoints.

Materials and Reagents
ReagentFormulaMW ( g/mol )CAS No.PurityNotes
Lactic AcidC₃H₆O₃90.0879-33-4≥85% aq. soln.A syrupy liquid.[6] The water content should be accounted for.
Ethylene GlycolC₂H₆O₂62.07107-21-1≥99%Anhydrous grade is preferred.
p-Toluenesulfonic acid monohydrateC₇H₈O₃S·H₂O190.226192-52-5≥98.5%Catalyst. Can be substituted with conc. H₂SO₄.
TolueneC₇H₈92.14108-88-3AnhydrousSolvent for azeotropic removal of water.
Sodium BicarbonateNaHCO₃84.01144-55-8Saturated soln.For neutralization.
Sodium SulfateNa₂SO₄142.047757-82-6AnhydrousFor drying the organic phase.
Ethyl AcetateC₄H₈O₂88.11141-78-6Reagent GradeFor extraction and chromatography.
HexanesC₆H₁₄86.18110-54-3Reagent GradeFor chromatography.
Equipment
  • Round-bottom flask (500 mL)

  • Dean-Stark apparatus and condenser

  • Heating mantle with magnetic stirrer and stir bar

  • Thermometer or thermocouple

  • Separatory funnel (500 mL)

  • Rotary evaporator

  • Glassware for column chromatography

  • Standard laboratory glassware and consumables

Step-by-Step Synthesis Procedure
  • Reaction Setup:

    • To a 500 mL round-bottom flask equipped with a magnetic stir bar, add lactic acid (0.2 mol, e.g., 21.2 g of an 85% aqueous solution) and ethylene glycol (0.22 mol, 13.65 g).

    • Add 200 mL of toluene to the flask.

    • Add p-toluenesulfonic acid monohydrate (0.01 mol, 1.90 g) as the catalyst.

    • Rationale: An excess of ethylene glycol can be used to favor the reaction, but a near-stoichiometric amount is used here to simplify purification. Toluene serves as the solvent and allows for the azeotropic removal of water, which is critical to drive the reaction to completion.

  • Azeotropic Dehydration and Cyclization:

    • Assemble the Dean-Stark apparatus and condenser on top of the round-bottom flask.

    • Heat the mixture to reflux (approximately 110-120°C) with vigorous stirring.

    • Continuously collect the water that separates in the side arm of the Dean-Stark trap.

    • Monitor the reaction progress by observing the rate of water collection. The reaction is typically complete when no more water is collected (approximately 4-8 hours).

    • Rationale: The continuous removal of water is the driving force for this equilibrium-limited condensation reaction.[7]

  • Work-up and Neutralization:

    • Allow the reaction mixture to cool to room temperature.

    • Transfer the mixture to a separatory funnel.

    • Wash the organic layer with a saturated sodium bicarbonate solution (2 x 100 mL) to neutralize the acidic catalyst. Be cautious of CO₂ evolution.

    • Wash with brine (1 x 100 mL) to remove residual water-soluble components.

    • Rationale: Neutralization is crucial to stop the reaction and prevent potential acid-catalyzed decomposition of the product during subsequent steps.

  • Isolation of Crude Product:

    • Separate the organic (toluene) layer and dry it over anhydrous sodium sulfate.

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the toluene.

    • Rationale: This provides the crude product, which will likely be an oil containing unreacted starting materials and oligomeric byproducts.

  • Purification:

    • Purify the crude product by silica gel column chromatography.

    • A gradient elution system, starting with a non-polar solvent system (e.g., 9:1 hexanes:ethyl acetate) and gradually increasing the polarity (e.g., to 1:1 hexanes:ethyl acetate), is recommended.

    • Monitor the fractions by thin-layer chromatography (TLC).

    • Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield 2-Methyl-1,4-dioxane-2-carboxylic acid as a viscous oil or low-melting solid.

    • Rationale: Column chromatography is effective for separating the polar carboxylic acid product from less polar starting materials and byproducts. The gradual increase in solvent polarity ensures good separation.

Visualization of the Synthetic Workflow

Synthesis_Workflow Start Starting Materials (Lactic Acid, Ethylene Glycol) Reaction Acid-Catalyzed Condensation (Toluene, p-TSA, Reflux) with Dean-Stark Trap Start->Reaction 1. Reaction Workup Aqueous Work-up (NaHCO3 Wash) Reaction->Workup 2. Neutralization Isolation Solvent Removal (Rotary Evaporation) Workup->Isolation 3. Isolation Purification Column Chromatography Isolation->Purification 4. Purification Product Pure 2-Methyl-1,4-dioxane- 2-carboxylic acid Purification->Product 5. Final Product

Caption: Synthetic workflow for 2-Methyl-1,4-dioxane-2-carboxylic acid.

Characterization and Data

The identity and purity of the synthesized 2-Methyl-1,4-dioxane-2-carboxylic acid should be confirmed using standard analytical techniques.

AnalysisExpected Results
¹H NMR Signals corresponding to the methyl group (singlet, ~1.5 ppm), the dioxane ring methylene protons (multiplets, ~3.5-4.2 ppm), and the acidic carboxylic proton (broad singlet, >10 ppm).
¹³C NMR Signals for the methyl carbon (~20 ppm), the quaternary C2 carbon (~75 ppm), the methylene carbons of the dioxane ring (~65-70 ppm), and the carbonyl carbon (~175 ppm).
FT-IR (cm⁻¹) Broad O-H stretch (~2500-3300), C=O stretch (~1710), C-O-C stretches (~1100-1200), and C-H stretches (~2850-3000).
Mass Spec (ESI-) [M-H]⁻ peak at m/z 145.1.

Safety and Handling

  • General Precautions: This procedure should be performed in a well-ventilated fume hood. Standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.

  • Reagent-Specific Hazards:

    • Toluene: Flammable liquid and vapor. Can cause skin and eye irritation.

    • p-Toluenesulfonic acid: Corrosive. Causes severe skin burns and eye damage.

    • Ethylene Glycol: Harmful if swallowed.

  • Waste Disposal: All organic and aqueous waste should be disposed of in accordance with local environmental regulations.

Troubleshooting Guide

ProblemPossible CauseSuggested Solution
Low Yield Incomplete reaction.Ensure efficient water removal by checking the Dean-Stark setup. Extend the reaction time.
Loss of product during work-up.Ensure the aqueous layer is thoroughly extracted with ethyl acetate after neutralization. Avoid overly vigorous shaking that can lead to emulsions.
Impure Product Incomplete removal of starting materials or catalyst.Optimize the column chromatography conditions (e.g., try a different solvent system or a longer column). Ensure the neutralization step was complete.
Reaction does not proceed Inactive catalyst or insufficient heating.Use fresh p-toluenesulfonic acid. Ensure the reaction mixture is vigorously refluxing.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the synthesis of 2-Methyl-1,4-dioxane-2-carboxylic acid. By explaining the rationale behind each step, from the choice of synthetic strategy to the specifics of the purification process, this guide empowers researchers to confidently and successfully synthesize this valuable chemical building block. The provided workflow, data expectations, and troubleshooting guide further enhance the reproducibility and reliability of the described method.

References

  • U.S. Patent No. 4,764,626. (1988). Method for producing 1,4-dioxane. Google Patents.
  • Kerton, F. M., & Marriott, R. (2013). Alternative Solvents for Green Chemistry. Royal Society of Chemistry.
  • Science of Synthesis. (2018). Product Class 9: 1,4-Dioxanes. Thieme. Retrieved from [Link]

  • PubChem. (n.d.). 2-Hydroxypropanoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Auras, R., Long, L. T., Harte, B. H., & Selke, S. (2010). Poly(Lactic Acid)
  • Garlotta, D. (2001). A Literature Review of Poly(Lactic Acid). Journal of Polymers and the Environment, 9(2), 63-84.
  • ResearchGate. (n.d.). Thermal condensation between ethylene glycol and lactic acid. Retrieved from [Link]

  • Madhavan Nampoothiri, K., Nair, N. R., & John, R. P. (2010). An overview of the recent developments in polylactide (PLA) research. Bioresource technology, 101(22), 8493–8501.
  • U.S. Patent No. 5,326,887. (1994). Process for the preparation of 1,4-dioxane-2,5-diones. Google Patents.
  • Organic Syntheses. (n.d.). Meldrum's acid. Retrieved from [Link]

  • U.S. Patent No. 5,387,713. (1995). Process for purification of carboxylic acids. Google Patents.

Sources

Application Notes and Protocols for the Stereoselective Synthesis of 2-Methyl-1,4-dioxane-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Chiral 2-Methyl-1,4-dioxane-2-carboxylic Acid

In the landscape of modern drug discovery and development, the precise control of molecular architecture is paramount. Chiral molecules, existing as non-superimposable mirror images (enantiomers), often exhibit profoundly different pharmacological activities. The 2-Methyl-1,4-dioxane-2-carboxylic acid scaffold represents a key structural motif in a variety of biologically active compounds. The introduction of a chiral center at the C2 position, bearing both a methyl and a carboxylic acid group, creates a stereogenic quaternary center that can significantly influence binding affinity to biological targets. Consequently, robust and reliable methods for the stereoselective synthesis of this compound are of high value to researchers in medicinal chemistry and materials science.

This guide provides a comprehensive overview and a detailed protocol for the stereoselective synthesis of 2-Methyl-1,4-dioxane-2-carboxylic acid, leveraging a "chiral pool" strategy. This approach begins with a readily available, enantiomerically pure starting material to ensure the desired stereochemistry in the final product.

Synthetic Strategy: A Chiral Pool Approach from (S)-Lactic Acid

The chosen synthetic route commences with (S)-lactic acid, a naturally occurring and inexpensive chiral building block. This strategy is advantageous as the stereocenter is established from the outset, obviating the need for chiral resolution or complex asymmetric catalysis in later stages. The synthesis is designed in three key stages:

  • Formation of a Chiral Acyclic Ether Diol: The synthesis begins with the protection of the carboxylic acid of (S)-lactic acid as a methyl ester. This is followed by a Williamson ether synthesis to introduce a hydroxyethoxy side chain.

  • Intramolecular Cyclization: The newly formed diol is then selectively functionalized to facilitate an intramolecular Williamson ether synthesis, forming the 1,4-dioxane ring. This step proceeds via an SN2 mechanism, which is crucial for controlling the stereochemistry.

  • Deprotection: The final step involves the hydrolysis of the methyl ester to yield the target (S)-2-Methyl-1,4-dioxane-2-carboxylic acid.

Synthetic_Workflow A (S)-Lactic Acid B (S)-Methyl Lactate A->B Esterification (MeOH, H+) C Chiral Acyclic Ether Diol B->C Williamson Ether Synthesis (NaH, BrCH2CH2OTBDMS) D Tosylated Intermediate C->D Tosylation (TsCl, Pyridine) E (S)-Methyl 2-Methyl-1,4-dioxane-2-carboxylate D->E Intramolecular Cyclization (NaH) F (S)-2-Methyl-1,4-dioxane-2-carboxylic Acid E->F Hydrolysis (LiOH) Intramolecular_Williamson_Ether_Synthesis reactant Tosylated Intermediate (Alkoxide form) transition_state Transition State reactant->transition_state Intramolecular backside attack product (S)-Methyl 2-Methyl-1,4-dioxane-2-carboxylate transition_state->product Ring formation and Tosylate departure

Caption: Mechanism of the intramolecular Williamson ether synthesis.

Detailed Experimental Protocol

This protocol outlines the synthesis of (S)-2-Methyl-1,4-dioxane-2-carboxylic acid. All reactions should be carried out in a well-ventilated fume hood using appropriate personal protective equipment.

Materials and Reagents
  • (S)-Lactic acid (≥98%)

  • Methanol (anhydrous)

  • Sulfuric acid (concentrated)

  • Sodium hydride (60% dispersion in mineral oil)

  • Tetrahydrofuran (THF, anhydrous)

  • 2-(tert-Butyldimethylsilyloxy)ethyl bromide

  • Tetrabutylammonium iodide (TBAI)

  • p-Toluenesulfonyl chloride (TsCl)

  • Pyridine (anhydrous)

  • Lithium hydroxide (LiOH)

  • Dichloromethane (DCM)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel (for column chromatography)

Step 1: Synthesis of (S)-Methyl Lactate
  • To a solution of (S)-lactic acid (10.0 g, 111 mmol) in anhydrous methanol (200 mL) in a round-bottom flask, add concentrated sulfuric acid (2 mL) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and then heat to reflux for 4 hours.

  • Cool the mixture to room temperature and carefully neutralize with saturated aqueous NaHCO₃.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with dichloromethane (3 x 100 mL).

  • Combine the organic layers, wash with brine (100 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford (S)-methyl lactate as a colorless oil.

Step 2: Synthesis of the Chiral Acyclic Ether Diol
  • To a suspension of sodium hydride (4.88 g, 122 mmol, 60% dispersion) in anhydrous THF (150 mL) at 0 °C, add a solution of (S)-methyl lactate (11.5 g, 111 mmol) in anhydrous THF (50 mL) dropwise.

  • Stir the mixture at 0 °C for 30 minutes, then add 2-(tert-butyldimethylsilyloxy)ethyl bromide (32.5 g, 122 mmol) and a catalytic amount of TBAI (4.1 g, 11.1 mmol).

  • Allow the reaction to warm to room temperature and stir for 16 hours.

  • Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl (100 mL).

  • Extract the mixture with ethyl acetate (3 x 150 mL).

  • Combine the organic layers, wash with brine (150 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product is then deprotected by dissolving in THF (100 mL) and adding a 1M solution of TBAF in THF (122 mL, 122 mmol). Stir for 2 hours at room temperature.

  • Quench with water (100 mL) and extract with ethyl acetate (3x 100mL).

  • Combine the organic layers, wash with brine (100 mL), dry over anhydrous MgSO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield the chiral acyclic ether diol.

Step 3: Synthesis of (S)-Methyl 2-Methyl-1,4-dioxane-2-carboxylate
  • To a solution of the chiral acyclic ether diol (10.0 g, 67.5 mmol) in anhydrous pyridine (100 mL) at 0 °C, add p-toluenesulfonyl chloride (14.1 g, 74.2 mmol) portion-wise.

  • Stir the reaction at 0 °C for 4 hours.

  • Pour the reaction mixture into ice-water (200 mL) and extract with ethyl acetate (3 x 150 mL).

  • Combine the organic layers, wash successively with 1M HCl (2 x 100 mL), saturated aqueous NaHCO₃ (100 mL), and brine (100 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude tosylated intermediate, which is used in the next step without further purification.

  • To a suspension of sodium hydride (2.97 g, 74.2 mmol, 60% dispersion) in anhydrous THF (150 mL) at 0 °C, add a solution of the crude tosylated intermediate in anhydrous THF (50 mL) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Carefully quench the reaction with saturated aqueous NH₄Cl (100 mL).

  • Extract the mixture with ethyl acetate (3 x 150 mL).

  • Combine the organic layers, wash with brine (150 mL), dry over anhydrous MgSO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield (S)-Methyl 2-Methyl-1,4-dioxane-2-carboxylate.

Step 4: Synthesis of (S)-2-Methyl-1,4-dioxane-2-carboxylic Acid
  • To a solution of (S)-Methyl 2-Methyl-1,4-dioxane-2-carboxylate (5.0 g, 31.2 mmol) in a mixture of THF (50 mL) and water (25 mL), add lithium hydroxide (1.49 g, 62.4 mmol).

  • Stir the reaction mixture at room temperature for 6 hours.

  • Acidify the mixture to pH 2-3 with 1M HCl.

  • Extract the product with ethyl acetate (3 x 75 mL).

  • Combine the organic layers, wash with brine (75 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield (S)-2-Methyl-1,4-dioxane-2-carboxylic acid as a solid or viscous oil.

Data Summary

StepProductKey ReagentsExpected YieldPurity (e.e.)
1(S)-Methyl Lactate(S)-Lactic acid, MeOH, H₂SO₄>95%>99%
2Chiral Acyclic Ether Diol(S)-Methyl Lactate, NaH, BrCH₂CH₂OTBDMS, TBAF70-80%>99%
3(S)-Methyl 2-Methyl-1,4-dioxane-2-carboxylateChiral Diol, TsCl, NaH60-70%>99%
4(S)-2-Methyl-1,4-dioxane-2-carboxylic AcidEster, LiOH>90%>99%

Conclusion

The "chiral pool" approach starting from (S)-lactic acid provides a robust and reliable method for the stereoselective synthesis of (S)-2-Methyl-1,4-dioxane-2-carboxylic acid. This strategy offers excellent control over the stereochemistry of the final product and utilizes readily available and inexpensive starting materials. The described protocol is scalable and can be adapted for the synthesis of related chiral 1,4-dioxane derivatives, making it a valuable tool for researchers in drug discovery and organic synthesis.

References

  • MDPI. (n.d.). Selective Synthesis of 1,4-Dioxane from Oxirane Dimerization over ZrO2/TiO2 Catalyst at Low Temperature. Retrieved from [Link]

  • University of York. (n.d.). Asymmetric Synthesis. Retrieved from [Link]

  • ACS Publications. (2022). Unexpected Isomerization of Oxetane-Carboxylic Acids. Organic Letters. Retrieved from [Link]

  • PubMed. (2019). A versatile catalyst system for enantioselective synthesis of 2-substituted 1,4-benzodioxanes. Chemical Science. Retrieved from [Link]

  • Wikipedia. (n.d.). Chiral auxiliary. Retrieved from [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). Process for preparing (+)S-2-hydroxy-2-methyl-hexanoic acid.
  • SFU Summit. (n.d.). Design, synthesis and evaluation of chiral auxiliaries, ligands and catalysts for asymmetric synthesis. Retrieved from [Link]

  • ResearchGate. (2019). A Versatile Catalyst System for Enantioselective Synthesis of 2-Substituted 1,4-Benzodioxanes Using Ir-Catalyzed Hydrogenation. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the preparation of 1,4-dioxane-2,5-diones.
  • Williamson Ether Synthesis. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • NIH. (n.d.). Asymmetric Synthesis of Saturated and Unsaturated Hydroxy Fatty Acids (HFAs) and Study of Their Antiproliferative Activity. PMC. Retrieved from [Link]

  • IUCr Journals. (2019). 1,3-dioxane-5-carboxylic acid and 2,2,5-trimethyl. Retrieved from [Link]

  • PubMed. (1998). 2-Hydroxymethyl-1,4-dioxane: synthesis, resolution and determination of the absolute configurations of the enantiomers. Tetrahedron: Asymmetry. Retrieved from [Link]

  • ACS Publications. (2026). Helical Aromatic Oligoamide Macrocycle Incorporated with a Ferrocene Unit for Encapsulation and Chirality Signaling of Zwitterionic Proline. Organic Letters. Retrieved from [Link]

  • ACS Publications. (2022). Oxetan-3-ols as 1,2-bis-Electrophiles in a Brønsted-Acid-Catalyzed Synthesis of 1,4-Dioxanes. Organic Letters. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • Macmillan Group. (n.d.). ASYMMETRIC SYNTHESIS ENABLED BY METAL-FREE CATALYSIS. Retrieved from [Link]

  • RSC Publishing. (n.d.). A practicable synthesis of 2,3-disubstituted 1,4-dioxanes bearing a carbonyl functionality from α,β-unsaturated ketones using the Williamson strategy. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • YouTube. (2018). Williamson Ether Synthesis. Retrieved from [Link]

  • The Williamson Ether Synthesis. (n.d.). 12. The Williamson Ether Synthesis. Retrieved from [Link]

  • PubMed. (2001). Chiral auxiliaries for asymmetric radical cyclization reactions: application to the enantioselective synthesis of (+)-triptocallol. Organic Letters. Retrieved from [Link]

  • MDPI. (n.d.). Stereochemistry of Chiral 2-Substituted Chromanes: Twist of the Dihydropyran Ring and Specific Optical Rotation. Retrieved from [Link]

  • PubMed. (2021). Asymmetric syntheses of four stereoisomers of 13-hydroxy-14-methylhexadecanoic acid as potential antibacterial agents. Chirality. Retrieved from [Link]

  • ResearchGate. (2023). (PDF) Methyl 8- and 5-Nitro-1,4-Benzodioxane-2-Carboxylate. Retrieved from [Link]

Asymmetric Synthesis of 2-Methyl-1,4-dioxane-2-carboxylic Acid Enantiomers: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Chiral 1,4-Dioxane Scaffolds

Chiral molecules are at the forefront of modern drug discovery and development. The specific three-dimensional arrangement of atoms in a molecule can dictate its biological activity, with one enantiomer often exhibiting the desired therapeutic effect while the other may be inactive or even detrimental. The 2-methyl-1,4-dioxane-2-carboxylic acid scaffold represents a valuable building block in medicinal chemistry. The presence of a quaternary stereocenter and the constrained dioxane ring system offer a unique conformational landscape for the design of novel therapeutic agents. Substituted 1,4-dioxanes are recognized as important chemotypes that can enhance the pharmacokinetic properties of drug candidates, such as solubility and bioavailability.[1] This guide provides a detailed exploration of two distinct and robust strategies for the asymmetric synthesis of the enantiomers of 2-Methyl-1,4-dioxane-2-carboxylic acid, tailored for researchers and professionals in the pharmaceutical and chemical sciences.

Strategic Approaches to Enantioselective Synthesis

The asymmetric synthesis of the target molecule presents the challenge of constructing a quaternary stereocenter within a heterocyclic ring. This guide will detail two effective strategies to achieve this:

  • Enzymatic Resolution of a Racemic Precursor: This classic and reliable method involves the synthesis of the racemic carboxylic acid followed by the selective enzymatic hydrolysis of its corresponding ester. This approach leverages the high enantioselectivity of commercially available lipases.

  • Chiral Auxiliary-Mediated Asymmetric Synthesis: This strategy employs a chiral auxiliary to direct the stereoselective alkylation of a precursor, thereby establishing the chiral center with high diastereoselectivity. Subsequent cyclization and removal of the auxiliary afford the desired enantiomerically enriched product.

Part 1: Synthesis of Racemic 2-Methyl-1,4-dioxane-2-carboxylic Acid

A prerequisite for the enzymatic resolution is the efficient synthesis of the racemic starting material. The following three-step protocol outlines a reliable method for the preparation of (±)-2-Methyl-1,4-dioxane-2-carboxylic acid.

Workflow for Racemic Synthesis

Racemic_Synthesis A Ethyl 2-hydroxyisobutyrate B Ethyl 2-(2-hydroxyethoxy)-2-methylpropanoate A->B  Williamson Ether Synthesis NaH, 2-bromoethanol   C Ethyl 2-methyl-1,4-dioxane-2-carboxylate B->C  Intramolecular Cyclization NaH, THF   D (±)-2-Methyl-1,4-dioxane-2-carboxylic acid C->D  Ester Hydrolysis NaOH, H2O/EtOH  

Caption: Synthetic pathway to racemic 2-Methyl-1,4-dioxane-2-carboxylic acid.

Protocol 1.1: Synthesis of Ethyl 2-(2-hydroxyethoxy)-2-methylpropanoate

This step employs a Williamson ether synthesis, a robust method for forming ether linkages.[2][3][4] The alkoxide of ethyl 2-hydroxyisobutyrate is generated in situ using sodium hydride and subsequently reacted with 2-bromoethanol.

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
Ethyl 2-hydroxyisobutyrate132.1613.22 g0.10
Sodium hydride (60% dispersion in mineral oil)24.004.40 g0.11
2-Bromoethanol124.9712.50 g0.10
Anhydrous Tetrahydrofuran (THF)-200 mL-
Saturated aqueous ammonium chloride-100 mL-
Anhydrous magnesium sulfate---

Procedure:

  • To a flame-dried 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (60% dispersion in mineral oil, 4.40 g, 0.11 mol).

  • Wash the sodium hydride with anhydrous hexanes (3 x 20 mL) to remove the mineral oil, and then carefully add 100 mL of anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of ethyl 2-hydroxyisobutyrate (13.22 g, 0.10 mol) in 50 mL of anhydrous THF via the dropping funnel over 30 minutes.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour until the evolution of hydrogen gas ceases.

  • Re-cool the mixture to 0 °C and add a solution of 2-bromoethanol (12.50 g, 0.10 mol) in 50 mL of anhydrous THF dropwise over 30 minutes.

  • Allow the reaction mixture to warm to room temperature and then heat at reflux for 12 hours.

  • Cool the reaction to room temperature and quench by the slow addition of saturated aqueous ammonium chloride (100 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, wash with brine (100 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford ethyl 2-(2-hydroxyethoxy)-2-methylpropanoate.

Protocol 1.2: Intramolecular Cyclization to Ethyl 2-methyl-1,4-dioxane-2-carboxylate

The formation of the 1,4-dioxane ring is achieved through an intramolecular Williamson ether synthesis. The hydroxyl group of the intermediate is deprotonated with sodium hydride to form an alkoxide, which then displaces the leaving group in the same molecule.

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
Ethyl 2-(2-hydroxyethoxy)-2-methylpropanoate176.2117.62 g0.10
Sodium hydride (60% dispersion in mineral oil)24.004.40 g0.11
Anhydrous Tetrahydrofuran (THF)-200 mL-
Saturated aqueous ammonium chloride-100 mL-
Anhydrous magnesium sulfate---

Procedure:

  • To a flame-dried 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (60% dispersion in mineral oil, 4.40 g, 0.11 mol).

  • Wash the sodium hydride with anhydrous hexanes (3 x 20 mL) and then add 100 mL of anhydrous THF.

  • Cool the suspension to 0 °C.

  • Slowly add a solution of ethyl 2-(2-hydroxyethoxy)-2-methylpropanoate (17.62 g, 0.10 mol) in 100 mL of anhydrous THF via the dropping funnel over 30 minutes.

  • After the addition, allow the mixture to warm to room temperature and then heat at reflux for 4 hours.

  • Cool the reaction to room temperature and quench with saturated aqueous ammonium chloride (100 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, wash with brine (100 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by distillation under reduced pressure to yield ethyl 2-methyl-1,4-dioxane-2-carboxylate.

Protocol 1.3: Hydrolysis to (±)-2-Methyl-1,4-dioxane-2-carboxylic acid

The final step is the saponification of the ester to the corresponding carboxylic acid.[1][5][6]

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
Ethyl 2-methyl-1,4-dioxane-2-carboxylate160.1816.02 g0.10
Sodium hydroxide40.008.00 g0.20
Ethanol-100 mL-
Water-100 mL-
Concentrated Hydrochloric Acid-As needed-

Procedure:

  • In a 500 mL round-bottom flask, dissolve ethyl 2-methyl-1,4-dioxane-2-carboxylate (16.02 g, 0.10 mol) in a mixture of ethanol (100 mL) and water (100 mL).

  • Add sodium hydroxide (8.00 g, 0.20 mol) and heat the mixture at reflux for 2 hours.

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water (100 mL) and wash with diethyl ether (2 x 50 mL) to remove any unreacted ester.

  • Cool the aqueous layer in an ice bath and acidify to pH 2 with concentrated hydrochloric acid.

  • Extract the product with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, wash with brine (100 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain racemic 2-Methyl-1,4-dioxane-2-carboxylic acid as a solid. The product can be further purified by recrystallization.

Part 2: Asymmetric Synthesis via Enzymatic Resolution

Enzymatic resolution is a powerful technique for obtaining enantiomerically pure compounds. This protocol utilizes Candida antarctica lipase B (CALB), a highly selective and commercially available enzyme, to resolve the racemic ethyl ester of the target carboxylic acid.

Workflow for Enzymatic Resolution

Enzymatic_Resolution A (±)-Ethyl 2-methyl-1,4-dioxane-2-carboxylate B (S)-2-Methyl-1,4-dioxane-2-carboxylic acid + (R)-Ethyl 2-methyl-1,4-dioxane-2-carboxylate A->B  Enzymatic Hydrolysis CALB, Phosphate Buffer/n-butanol   C (S)-2-Methyl-1,4-dioxane-2-carboxylic acid B->C  Separation   D (R)-2-Methyl-1,4-dioxane-2-carboxylic acid B->D  Hydrolysis of (R)-ester  

Caption: Enzymatic resolution of the racemic ester to obtain both enantiomers.

Protocol 2.1: Enzymatic Kinetic Resolution

This protocol is adapted from a similar resolution of a benzodioxane derivative and is expected to provide high enantioselectivity.[4]

Materials:

ReagentQuantity
(±)-Ethyl 2-methyl-1,4-dioxane-2-carboxylate1.60 g
Candida antarctica lipase B (immobilized)160 mg
Phosphate buffer (0.1 M, pH 7.2)80 mL
n-Butanol20 mL
Ethyl acetate-
Sodium bicarbonate solution (saturated)-
Hydrochloric acid (1 M)-
Anhydrous sodium sulfate-

Procedure:

  • To a 250 mL Erlenmeyer flask, add (±)-ethyl 2-methyl-1,4-dioxane-2-carboxylate (1.60 g) and a biphasic solvent system of phosphate buffer (80 mL) and n-butanol (20 mL).

  • Stir the mixture until the ester is fully dissolved.

  • Add immobilized Candida antarctica lipase B (160 mg) to initiate the reaction.

  • Seal the flask and shake it at 30 °C and 200 rpm.

  • Monitor the reaction progress by chiral HPLC. The reaction should be stopped at approximately 50% conversion to achieve high enantiomeric excess for both the unreacted ester and the carboxylic acid product.

  • Once 50% conversion is reached, filter off the enzyme.

  • Extract the filtrate with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and extract with a saturated sodium bicarbonate solution (3 x 30 mL) to separate the carboxylic acid (in the aqueous layer) from the unreacted ester (in the organic layer).

Work-up for (S)-2-Methyl-1,4-dioxane-2-carboxylic acid:

  • Cool the combined aqueous bicarbonate extracts to 0 °C and acidify to pH 2 with 1 M HCl.

  • Extract the acidified aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the (S)-enantiomer.

Work-up for (R)-Ethyl 2-methyl-1,4-dioxane-2-carboxylate and subsequent hydrolysis:

  • Dry the organic layer containing the unreacted ester over anhydrous sodium sulfate, filter, and concentrate.

  • Hydrolyze the resulting (R)-ester using the procedure described in Protocol 1.3 to obtain (R)-2-Methyl-1,4-dioxane-2-carboxylic acid.

Data Summary for Enzymatic Resolution:

ProductExpected YieldExpected Enantiomeric Excess (e.e.)
(S)-2-Methyl-1,4-dioxane-2-carboxylic acid~45-50%>95%
(R)-2-Methyl-1,4-dioxane-2-carboxylic acid~45-50%>95%

Part 3: Asymmetric Synthesis via Chiral Auxiliary

An alternative to resolution is the use of a chiral auxiliary to control the stereochemistry of a key bond-forming reaction. This approach allows for the direct synthesis of an enantiomerically enriched product.

Workflow for Chiral Auxiliary-Mediated Synthesis

Chiral_Auxiliary_Synthesis A Chiral Auxiliary (e.g., Evans' oxazolidinone) B N-acyloxazolidinone A->B  Acylation   C Alkylated N-acyloxazolidinone B->C  Asymmetric Alkylation LDA, MeI   D Chiral Carboxylic Acid C->D  Auxiliary Cleavage LiOH, H2O2  

Sources

Troubleshooting & Optimization

Technical Support Center: Chiral Separation of Dioxane Carboxylic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support guide for navigating the complexities of separating chiral dioxane carboxylic acids. This resource is designed for researchers, analytical scientists, and drug development professionals who encounter specific, challenging scenarios during method development and routine analysis. We move beyond generic advice to provide causal explanations and field-proven solutions, ensuring your experimental designs are robust, reproducible, and built on a foundation of scientific integrity.

Frequently Asked Questions (FAQs)

This section addresses the most common initial questions encountered when beginning a new chiral separation project for dioxane carboxylic acids.

Q1: Where do I even begin with selecting a chiral stationary phase (CSP) for my dioxane carboxylic acid?

A1: This is the most critical decision in your method development.[1][2] The selection process should be systematic. For a carboxylic acid, the primary interaction "handle" is the acidic moiety. Therefore, CSPs capable of ionic interactions or strong hydrogen bonding are excellent starting points.

  • Anion-Exchange CSPs: Phases like CHIRALPAK® QN-AX and QD-AX are specifically designed for acidic compounds.[3] The separation mechanism relies on an ion-exchange interaction between the negatively charged carboxylate group of your analyte and the positively charged chiral selector on the stationary phase.[3]

  • Polysaccharide-Based CSPs (Coated & Immobilized): Derivatives of cellulose and amylose (e.g., CHIRALPAK® AD, CHIRALCEL® OD) are incredibly versatile and should be part of any initial screening.[4] They operate through a combination of hydrogen bonding, dipole-dipole, and steric interactions. The presence of the dioxane ring's ether oxygens can provide additional sites for hydrogen bonding.

  • Pirkle-Type CSPs: Phases like the (S,S)-Whelk-O® 1 are known for their broad applicability, including for carboxylic acids.[5] They work via π-π interactions, hydrogen bonding, and dipole stacking. The presence of an aromatic ring on your analyte, in addition to the carboxylic acid, makes this a strong candidate.

Q2: Do I need to derivatize my carboxylic acid before analysis?

A2: Not usually for HPLC with modern CSPs. Direct separation of the enantiomers is the preferred approach as it eliminates extra sample preparation steps and the potential for analytical error.[1] Derivatization is sometimes used to create diastereomers that can be separated on a standard achiral column, but this is a more complex workflow.[6][7] The focus of this guide is on direct chiral separation.

Q3: What are the most common mobile phase additives for acidic compounds, and why are they necessary?

A3: Mobile phase additives are not just optional; they are critical for controlling the ionization state of your analyte and improving peak shape. For acidic compounds like dioxane carboxylic acids, you will almost always need an acidic additive to suppress the ionization of the carboxyl group.[1][8] This ensures a consistent interaction with the CSP and prevents severe peak tailing caused by interactions with residual silanols on the silica support.[9]

  • Common Acidic Additives: Trifluoroacetic acid (TFA), formic acid (FA), and acetic acid (AA) are most common, typically used at concentrations of 0.1% (v/v).[1][8]

  • Purpose: By keeping the mobile phase pH low, the carboxylic acid remains in its protonated, neutral form (-COOH), which generally leads to better peak shapes and more reproducible retention.[10]

Troubleshooting Guide: From Problem to Solution

This section is structured to help you diagnose and resolve specific experimental issues.

Problem 1: Poor or No Enantiomeric Resolution (Rs < 1.5)

Poor resolution is the most common challenge. The key is to systematically evaluate the components of your method: the CSP, the mobile phase, and the temperature.

Potential Causes & Solutions

  • Inappropriate CSP Selection: The chosen stationary phase may not have the right chiral recognition mechanism for your molecule.

    • Solution: Screen multiple, mechanistically different CSPs. A good starting screen includes an anion-exchanger, a coated polysaccharide, an immobilized polysaccharide, and a Pirkle-type column. See the CSP selection table below for guidance.

  • Incorrect Analyte Ionization State: If the carboxylic acid is ionized (deprotonated), its interaction with non-ionic CSPs can be weak or non-selective.

    • Solution: Add an acidic modifier (e.g., 0.1% TFA or Formic Acid) to your mobile phase.[8] This suppresses the ionization of the carboxylic acid, promoting the necessary interactions for chiral recognition. For anion-exchange columns, a specific pH range (typically 5-7) is required to ensure the analyte is anionic and the selector is cationic.[3]

  • Suboptimal Mobile Phase Composition: The polarity and composition of the mobile phase directly impact the interactions between the analyte and the CSP.

    • Solution (Normal Phase): The standard mobile phase is a mixture of an alkane (like hexane or heptane) and an alcohol (like isopropanol or ethanol). Systematically vary the ratio of alcohol. Decreasing the alcohol percentage generally increases retention and can improve resolution, but may also broaden peaks.

    • Solution (Reversed Phase): For more polar dioxane carboxylic acids, a mobile phase of water/acetonitrile or water/methanol with a buffer or acid additive is used. Adjusting the organic modifier percentage is the first step.

  • Temperature Effects: Enantiomeric separation is a thermodynamic process. Temperature affects the kinetics and thermodynamics of the analyte-CSP interaction.

    • Solution: Experiment with different column temperatures (e.g., 15°C, 25°C, 40°C). Lowering the temperature often increases the strength of interactions, which can lead to better resolution, but at the cost of longer run times and higher backpressure.

CSP TypeChiral Selector ExamplePrimary MechanismTypical Mobile Phase ModeKey Considerations
Anion-Exchange CHIRALPAK® QN-AXIon-Exchange, H-BondingSFC, Polar OrganicSpecifically designed for acids.[3] Requires analyte to be ionized.
Polysaccharide (Immobilized) CHIRALPAK® IA/IB/ICH-Bonding, Steric Fit, DipoleNormal, Reversed, Polar Organic, SFCRobust, allows for a wide range of solvents ("solvent-extended range").[8]
Polysaccharide (Coated) CHIRALCEL® OD, CHIRALPAK® ADH-Bonding, Steric Fit, DipoleNormal, Reversed (limited)High success rate but restricted solvent compatibility. Avoid harsh solvents like THF, DCM.[11]
Pirkle-Type (Covalent) (S,S)-Whelk-O® 1π-π Interactions, H-BondingNormal, Reversed, Polar OrganicVery durable.[5] Often effective for molecules with aromatic rings. Elution order can be inverted by using the opposite enantiomer of the CSP.[5]
Macrocyclic Glycopeptide Astec CHIROBIOTIC® V/TH-Bonding, Ionic, InclusionReversed, Polar OrganicMulti-modal interactions.[12] Can be very effective in reversed-phase mode, which is MS-friendly.

The following diagram outlines a logical workflow for developing a new chiral separation method.

MethodDevelopment cluster_prep Phase 1: Preparation & Initial Screening cluster_opt Phase 2: Optimization cluster_val Phase 3: Validation Analyte Characterize Dioxane Carboxylic Acid (pKa, solubility, UV) Screen_CSP Select 3-4 Diverse CSPs (e.g., Polysaccharide, Anion-Ex., Pirkle) Analyte->Screen_CSP Input Screen_MP Screen with Generic Mobile Phases (NP, RP, PO) + 0.1% Acid Screen_CSP->Screen_MP Test on Eval Evaluate Initial Results (Select best CSP/Mode) Screen_MP->Eval Results Opt_Solvent Optimize Mobile Phase (Vary alcohol %, try different alcohols) Eval->Opt_Solvent Best condition Opt_Add Optimize Additive (Try FA, AA; vary concentration) Opt_Solvent->Opt_Add Opt_Temp Optimize Temperature (e.g., 15°C, 25°C, 40°C) Opt_Add->Opt_Temp Robust Test Method Robustness (Flow rate, temp, MP variations) Opt_Temp->Robust Optimized Method Final Final Validated Method Robust->Final

Caption: A logical workflow for chiral method development.

Problem 2: Poor Peak Shape (Tailing or Fronting)

Ideal chromatographic peaks are symmetrical (Gaussian).[13] Peak tailing is a very common issue with acidic analytes.

Potential Causes & Solutions

  • Secondary Silanol Interactions (Most Common Cause for Tailing): The acidic carboxyl group can undergo strong, undesirable ionic interactions with residual silanol groups (Si-OH) on the surface of the silica-based CSP.

    • Solution: Add a small amount of a competing acid to the mobile phase (e.g., 0.1-0.5% acetic acid or formic acid).[8][9] The additive protonates the silanols, minimizing their ability to interact with your analyte.

  • Column Overload: Injecting too much sample mass can saturate the stationary phase, leading to broad, tailing, or "shark-fin" shaped peaks.

    • Solution: Reduce the injection volume or the sample concentration. Perform a loading study by injecting progressively smaller amounts until the peak shape and retention time stabilize.

  • Extracolumn Effects: Issues outside the column, such as excessive tubing length/diameter between the injector and column or between the column and detector, can cause peak broadening.

    • Solution: Use tubing with the smallest possible internal diameter (e.g., 0.005 inches) and keep the length to an absolute minimum. Ensure all fittings are properly made (zero dead volume).

  • Column Contamination or Degradation: Accumulation of strongly retained impurities at the column inlet can distort peak shape.[13] A void at the head of the column can cause split or tailing peaks.[11][14]

    • Solution: First, try flushing the column with a strong, compatible solvent (check the manufacturer's instructions). For immobilized CSPs, solvents like THF or DCM may be permissible.[11] If this fails, reverse-flush the column (if allowed by the manufacturer) into a waste container.[13] If the problem persists, the column may need to be replaced. Always use a guard column to protect the analytical column.

Chiral recognition requires a minimum of three simultaneous interactions between the analyte and the CSP, where at least one is stereochemically dependent.

ThreePoint cluster_csp Chiral Stationary Phase (CSP) cluster_enantiomer1 Enantiomer R (Binds) cluster_enantiomer2 Enantiomer S (No Fit) CSP_A Site A CSP_B Site B CSP_C Site C center1 C* R_X center1->R_X R_Y center1->R_Y R_Z center1->R_Z R_X->CSP_A Attractive R_Y->CSP_B Attractive R_Z->CSP_C Attractive center2 C* S_X center2->S_X S_Y center2->S_Y S_Z center2->S_Z S_X->CSP_A Attractive S_Y->CSP_B Attractive S_Z->CSP_C Repulsive

Caption: Chiral recognition requires a precise 3-point fit.

Problem 3: Irreproducible Retention Times & Resolution

Drifting retention times can invalidate an entire batch of analyses. Consistency is key for a validated method.

Potential Causes & Solutions

  • Column "Memory" Effects: This is a significant issue in chiral chromatography.[15] Additives, especially basic ones (not typical for this application, but possible if switching methods on the same column), can strongly adsorb to the CSP and alter its selectivity over time. The history of the column matters.[15]

    • Solution: Dedicate a column specifically for your acidic method. If you must use a column with an unknown history, ensure it is thoroughly flushed and equilibrated. It can take many column volumes to reach a stable state.[15] Document the history of each chiral column meticulously.

  • Mobile Phase Instability or Inaccurate Preparation: Volatile mobile phase components (like hexane) can evaporate, changing the composition and solvent strength. Inaccurate mixing of the mobile phase is a common source of error.

    • Solution: Always use freshly prepared mobile phase. Use a precision graduated cylinder or weigh solvents for accurate composition. Keep mobile phase bottles covered to minimize evaporation.

  • Fluctuations in Temperature: Even minor ambient temperature changes can affect retention times.

    • Solution: Use a thermostatted column compartment and ensure it is stable before starting your sequence.

  • Column Equilibration: Chiral columns often require longer equilibration times than standard reversed-phase columns, especially when changing the mobile phase.

    • Solution: Equilibrate the column with the mobile phase for at least 30-60 minutes, or until you see a stable baseline. Inject a standard multiple times at the beginning of a sequence until retention times are stable (e.g., <0.5% RSD).

Experimental Protocol: Standard Column Flushing and Equilibration

This protocol is a self-validating system to ensure your column is ready for analysis.

Objective: To ensure the chiral column is clean, fully equilibrated with the analytical mobile phase, and providing stable performance.

Materials:

  • HPLC-grade flushing solvents (e.g., Isopropanol)

  • Freshly prepared and degassed analytical mobile phase

  • Your chiral HPLC column

  • System suitability standard (racemic mixture of your dioxane carboxylic acid)

Procedure:

  • System Preparation: Disconnect the column. Flush the entire HPLC system, including the pump, lines, and injector, with a miscible solvent like isopropanol to remove any previous mobile phases or additives.

  • Initial Column Flush: Connect the column to the system. Flush the column with 100% Isopropanol (or another manufacturer-recommended storage solvent) at a low flow rate (e.g., 0.5 mL/min for a 4.6 mm ID column) for 20-30 column volumes.

  • Transition to Mobile Phase: Gradually introduce the analytical mobile phase. If transitioning from a strong solvent to a weak one (e.g., IPA to 95:5 Hexane:IPA), use an intermediate mixture to avoid precipitating additives.

  • Equilibration: Flow the final analytical mobile phase through the column for at least 30-60 minutes. Monitor the baseline on your detector; it should be stable and free of drift.

  • Performance Verification:

    • Inject your system suitability standard three to five consecutive times.

    • Calculate the Relative Standard Deviation (RSD) for the retention times of both enantiomers. The RSD should be < 1.0%.

    • Verify that the resolution (Rs) meets your method's requirement (typically > 1.5).

    • If retention times are still drifting, continue equilibrating for another 30 minutes and repeat the verification injections. Do not proceed with sample analysis until stability is confirmed.

References

  • Chiral Technologies. Enantiomer separation of acidic compounds Using Daicel CHIRALPAK QN-AX and QD-AX columns and the Agilent 1260 Infinity Analytical SFC System.
  • LCGC International. A Strategy for Developing HPLC Methods for Chiral Drugs.
  • Regis Technologies.
  • Chromatography Today.
  • LCGC International. Troubleshooting Basics, Part IV: Peak Shape Problems.
  • Regis Technologies. Whelk-O® 1.
  • ResearchGate. Is it possible to separate peaks of a chiral carboxylic acid in chiral HPLC?.
  • Sigma-Aldrich. Practicing Chiral Chromatography in Your Mobile Phase Comfort Zone.
  • Google Patents. Preparative-scale separation of enantiomers of chiral carboxylic acids.
  • Chiral Technologies. Troubleshoot Chiral Column Performance: Efficiency & Resolution.
  • PubMed.
  • Biotage.
  • Waters Corporation. Troubleshooting Peak Shape Problems in HPLC.
  • Chiral Technologies. CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives.
  • TCI Chemicals.
  • Agilent. Tips and Tricks of HPLC System Troubleshooting.

Sources

Technical Support Center: Synthesis of 2-Methyl-1,4-dioxane-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support center for the synthesis of 2-Methyl-1,4-dioxane-2-carboxylic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this valuable heterocyclic building block. The synthesis of this molecule, while conceptually straightforward, is often plagued by challenges that can significantly impact yield and purity.

This document moves beyond simple protocols to provide in-depth, field-proven insights into the causality behind experimental choices. We will explore common synthetic strategies, troubleshoot frequent issues, and offer robust protocols to help you achieve consistent and high-yielding results.

Overview of Synthetic Strategies

The synthesis of the 2-Methyl-1,4-dioxane-2-carboxylic acid core structure can be approached via two primary pathways: intramolecular cyclization (a Williamson-type ether synthesis) or the acid-catalyzed condensation of a suitable precursor. Each strategy has distinct advantages and potential pitfalls that a researcher must navigate.

  • Strategy A: Intramolecular Williamson Ether Synthesis: This classic approach involves the formation of the two ether linkages via SN2 reactions. A common precursor would be a diol with two leaving groups, or more practically, a halo-ether intermediate that cyclizes upon treatment with a base. The key challenge lies in favoring the desired intramolecular cyclization over competing intermolecular polymerization and elimination side reactions.[1][2]

  • Strategy B: Acid-Catalyzed Dehydrative Cyclization: This method involves the acid-catalyzed reaction of a triol precursor, where two hydroxyl groups condense to form the dioxane ring. While potentially more atom-economical, this route can be complicated by harsh acidic conditions, which may lead to charring, rearrangement, or other undesired side reactions.[3][4][5]

Synthetic_Strategies cluster_0 Strategy A: Intramolecular Williamson Ether Synthesis cluster_1 Strategy B: Acid-Catalyzed Dehydrative Cyclization A_Start 2-(2-Hydroxyethoxy)-2-methyl-3-halopropanoic Acid A_Base Base (e.g., NaH, K2CO3) A_Start->A_Base Deprotonation A_Side2 Intermolecular Polymerization A_Start->A_Side2 High Concentration A_Product 2-Methyl-1,4-dioxane- 2-carboxylic acid A_Base->A_Product Intramolecular SN2 Cyclization A_Side1 Elimination Byproducts A_Base->A_Side1 B_Start Glycerol derivative with a 2-hydroxyethyl ether at C2 B_Acid Acid Catalyst (H2SO4, PTSA, Lewis Acid) B_Start->B_Acid Protonation & -2H2O B_Product 2-Methyl-1,4-dioxane- 2-carboxylic acid B_Acid->B_Product B_Side Charring / Tar Formation B_Acid->B_Side

Caption: High-level overview of the two primary synthetic routes.

Troubleshooting Guide: Enhancing Your Yield

This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.

Low or No Product Formation

Q: My reaction shows very low conversion of starting materials, with mostly unreacted precursor remaining. What are the likely causes?

A: This is a common and frustrating issue, often pointing to problems with reaction activation. Here is a systematic checklist to diagnose the problem:

  • Reagent & Solvent Quality: This is the most frequent culprit.

    • Solvents: For Williamson synthesis, ensure your solvent (e.g., DMF, DMSO, THF) is anhydrous. Water will quench strong bases like NaH and can hinder the reactivity of weaker bases. For acid-catalyzed reactions, trace water can interfere with the catalyst's effectiveness.

    • Bases (Williamson): Sodium hydride (NaH) is highly reactive and can be deactivated by improper storage. Use freshly opened or properly stored NaH. Test its activity with a small amount of alcohol in a separate vial; vigorous bubbling (H₂) should be observed. For weaker bases like K₂CO₃, ensure they are finely powdered and dried to maximize surface area and reactivity.

    • Catalyst (Acid-Catalyzed): Ensure your acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) has not been diluted or contaminated. Solid acid catalysts should be activated according to the manufacturer's protocol.[6]

  • Reaction Temperature:

    • Williamson Synthesis: While heating can increase the rate of SN2 reactions, excessive temperatures will favor the competing E2 elimination pathway, especially if your leaving group is on a secondary carbon.[1] Try running the reaction at a lower temperature for a longer period. For NaH, the initial deprotonation is often performed at 0 °C before slowly warming to the reaction temperature.

    • Acid-Catalyzed Cyclization: These reactions often require heat to drive off the water produced. However, temperatures that are too high can lead to decomposition and charring.[5] A Dean-Stark apparatus is highly recommended to remove water azeotropically and drive the equilibrium toward the product.

  • Insufficient Mixing: In heterogeneous reactions (e.g., using K₂CO₃ or NaH), vigorous stirring is critical to ensure proper contact between reactants.

Q: I am attempting an intramolecular Williamson ether synthesis, but my analysis shows a complex mixture of oligomers and polymers. How can I favor the desired cyclization?

A: This indicates that the intermolecular reaction is outcompeting the intramolecular one. The key to favoring cyclization is to operate under high-dilution conditions.

  • The Principle of High Dilution: By significantly lowering the concentration of the reactant, you decrease the probability of two different molecules finding each other in solution, thus suppressing the intermolecular pathway. The reactive ends of a single molecule, however, remain in close proximity, allowing the intramolecular cyclization to proceed.

  • Practical Implementation: Instead of adding all reagents at once, use a syringe pump to slowly add your halo-ether precursor over several hours to a heated solution of the base in a large volume of solvent. This maintains a very low instantaneous concentration of the reactant.

Troubleshooting_Low_Yield Start Low Yield or No Conversion Check_Reagents Verify Reagent & Solvent Quality (Anhydrous? Active Base?) Start->Check_Reagents Check_Temp Optimize Reaction Temperature (Too high -> side reactions Too low -> no reaction) Start->Check_Temp Check_Dilution Employ High-Dilution Conditions? (For intramolecular reactions) Start->Check_Dilution Check_Catalyst Check Catalyst Activity (Acid-catalyzed route) Start->Check_Catalyst Solution_Reagents Purify/Dry Solvents & Reagents. Use fresh base. Check_Reagents->Solution_Reagents Issue Found Solution_Temp Run temperature screen. Monitor by TLC/GC. Check_Temp->Solution_Temp Issue Found Solution_Dilution Use syringe pump for slow addition to large solvent volume. Check_Dilution->Solution_Dilution Issue Found Solution_Catalyst Use fresh catalyst. Consider alternative (e.g., solid acid). Check_Catalyst->Solution_Catalyst Issue Found

Caption: A logical flowchart for troubleshooting low reaction yields.

Q: My acid-catalyzed cyclization is producing a dark, tar-like substance with very little desired product. How can I achieve a cleaner reaction?

A: Charring is a classic sign of decomposition under harsh acidic conditions.[3] The solution is to moderate the reaction conditions.

  • Acid Strength and Concentration: Concentrated sulfuric acid is effective but highly aggressive. Consider using a milder acid like p-toluenesulfonic acid (PTSA) or an acidic ion-exchange resin (e.g., Amberlyst 15). These solid acid catalysts are often easier to remove during workup.[5] Using a smaller catalytic amount of a strong acid can also help.[7]

  • Temperature Control: Maintain the lowest possible temperature that still allows for the efficient removal of water. Do not overheat the reaction.

  • Alternative Catalysts: Recent literature has shown that certain ionic liquids can catalyze the dehydrative cyclization of diols under milder, metal-free conditions, offering a potentially cleaner and greener alternative.[4][8]

Workup and Purification Challenges

Q: I'm struggling to isolate my final carboxylic acid product. Standard silica gel chromatography gives poor recovery. What purification strategy is most effective?

A: Carboxylic acids are notoriously difficult to purify via standard silica gel chromatography due to their polarity and tendency to streak. An acid-base extraction is the most robust method for isolation.[9]

  • Dissolve Crude Mixture: Dissolve the entire crude reaction mixture in a suitable organic solvent like ethyl acetate or diethyl ether.

  • Base Extraction: Transfer the solution to a separatory funnel and extract it with a mild aqueous base, such as 1M sodium bicarbonate (NaHCO₃) or a saturated sodium carbonate (Na₂CO₃) solution. The carboxylic acid will be deprotonated to its carboxylate salt, which is highly soluble in the aqueous layer. Unreacted neutral starting materials and non-acidic byproducts will remain in the organic layer. Repeat the extraction 2-3 times.

  • Combine and Wash: Combine the aqueous layers and perform a "back-wash" with a fresh portion of organic solvent to remove any trapped neutral impurities.

  • Acidify and Re-extract: Cool the aqueous layer in an ice bath and slowly acidify it with a strong acid (e.g., 2M HCl) until the pH is ~1-2. The carboxylate salt will be protonated back to the neutral carboxylic acid, which will often precipitate or become significantly less water-soluble.

  • Final Extraction: Extract the acidified aqueous layer with several portions of an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Dry and Evaporate: Combine the organic extracts, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and evaporate the solvent under reduced pressure to yield the purified carboxylic acid.

Q: My product appears to have significant water solubility, making the extraction process inefficient. What are my options?

A: The ether functionalities in the dioxane ring can increase water solubility. If you are experiencing poor recovery during extraction:

  • "Salting Out": Before extracting your product from the aqueous layer (after acidification), saturate the aqueous phase with sodium chloride (brine). This reduces the solubility of organic compounds in the aqueous layer, driving more of your product into the organic solvent during extraction.

  • Use a More Polar Solvent: If you are using a non-polar solvent like hexanes or diethyl ether for the final extraction, switch to a more polar one like ethyl acetate or dichloromethane, which will be more effective at solvating your product.

  • Continuous Extraction: For highly water-soluble products, a continuous liquid-liquid extraction apparatus may be necessary for efficient recovery.

Frequently Asked Questions (FAQs)

Q: What is the best choice of base for the Williamson ether synthesis approach?

A: The choice depends on the pKa of the alcohol being deprotonated and the overall reaction conditions.

BasepKa (Conj. Acid)Typical SolventProsCons
NaH ~36 (H₂)THF, DMFVery strong, drives deprotonation to completion.Highly reactive, requires anhydrous conditions, flammable H₂ byproduct.
K₂CO₃ ~10.3 (HCO₃⁻)Acetone, DMF, MeCNInexpensive, milder, easier to handle.Weaker base, may require heat, reaction can be slow.
Cs₂CO₃ ~10.3 (HCO₃⁻)DMF, MeCNMore soluble than K₂CO₃, "cesium effect" can accelerate SN2.More expensive.

Q: How can I effectively monitor the progress of my reaction?

A: Thin-Layer Chromatography (TLC) is the most common and convenient method. Use a solvent system that gives good separation between your starting material and product (Rf values ideally between 0.2 and 0.6). Staining with potassium permanganate (KMnO₄) is often effective for visualizing hydroxyl-containing compounds, which will appear as yellow spots on a purple background. For more quantitative analysis, taking aliquots for GC-MS or ¹H NMR analysis is recommended.

Q: What are the key safety precautions I should take when working with dioxanes?

A: The parent compound, 1,4-dioxane, is a suspected carcinogen.[10] While the toxicological data for this specific derivative may be limited, it should be handled with appropriate care in a well-ventilated fume hood. More importantly, like many ethers, substituted dioxanes can form explosive peroxides upon prolonged exposure to air and light.[10] It is crucial to test for peroxides before distilling or concentrating any solution containing your product. If peroxides are present, they must be quenched (e.g., with an aqueous solution of sodium sulfite or ferrous sulfate).

Exemplary Experimental Protocol: Intramolecular Williamson Ether Synthesis

This protocol is a representative example and may require optimization for your specific substrate.

Synthesis of 2-Methyl-1,4-dioxane-2-carboxylic acid from Ethyl 2-(2-hydroxyethoxy)-2-methyl-3-chloropropanoate

  • Setup: A 1 L three-neck round-bottom flask is equipped with a magnetic stirrer, a reflux condenser under a nitrogen atmosphere, and a rubber septum. The glassware must be rigorously flame- or oven-dried.[6]

  • Reagent Preparation: In the flask, add sodium hydride (1.2 equivalents, 60% dispersion in mineral oil) and wash it three times with anhydrous hexanes to remove the oil. Carefully decant the hexanes each time under nitrogen. Add 500 mL of anhydrous THF.

  • Reaction: Cool the NaH/THF slurry to 0 °C in an ice bath. In a separate flask, dissolve the starting chloro-ester (1.0 equivalent) in 200 mL of anhydrous THF.

  • Slow Addition: Using a syringe pump, add the solution of the chloro-ester to the stirred NaH slurry over 4 hours. A slow evolution of hydrogen gas should be observed.

  • Completion: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to reflux (approx. 66 °C) for 12 hours, or until TLC/GC-MS analysis indicates the consumption of the starting material.

  • Quenching: Cool the reaction mixture to 0 °C and cautiously quench the excess NaH by the slow, dropwise addition of ethanol, followed by water.

  • Hydrolysis: Add a solution of sodium hydroxide (3.0 equivalents) in 50 mL of water to the reaction mixture. Stir at room temperature for 4 hours to saponify the ethyl ester.

  • Workup & Purification:

    • Concentrate the mixture under reduced pressure to remove most of the THF.

    • Dilute the remaining aqueous solution with 200 mL of water and wash with 2 x 100 mL of diethyl ether to remove any non-polar impurities.

    • Cool the aqueous layer to 0 °C and acidify to pH 1-2 with 6M HCl.

    • Extract the acidified aqueous layer with 4 x 150 mL of ethyl acetate.

    • Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude 2-Methyl-1,4-dioxane-2-carboxylic acid.

  • Final Purification: If necessary, the product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

References

  • MDPI. (n.d.). Selective Synthesis of 1,4-Dioxane from Oxirane Dimerization over ZrO2/TiO2 Catalyst at Low Temperature. Retrieved from [Link]

  • Google Patents. (n.d.). US5326887A - Process for the preparation of 1,4-dioxane-2,5-diones.
  • Google Patents. (n.d.). GB2172887A - Purification of 1,4-dioxane.
  • Enamine. (n.d.). Synthesis of 2,2-Disubstituted and 2,2,3-Trisubstituted 1,4-Dioxane-Derived Building Blocks. Retrieved from [https://www.enamine.net/publications/synthesis-of-2-2-disubstituted-and-2-2-3-trisubstituted-1-4-dioxane-derived-building-blocks]
  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Hydrogen bonding-catalyzed synthesis of 1,4-dioxanes from dehydrative cyclization of vicinal diols in ionic liquids. Retrieved from [Link]

  • Enamine. (n.d.). Synthesis of Functionalized 1,4-Dioxanes with an Additional (Hetero)Aliphatic Ring. Retrieved from [https://www.enamine.
  • Google Patents. (n.d.). US4764626A - Method for producing 1,4-dioxane.
  • Reddit. (2019). Isolation of a Carboxylic acid. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield. Retrieved from [Link]

  • Master Organic Chemistry. (2015). Intramolecular Williamson Ether Synthesis. Retrieved from [Link]

  • YouTube. (2015). Acid-Catalyzed Dehydration: 1,4-Dioxane. Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Enantiomeric Excess Determination of 2-Methyl-1,4-dioxane-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For distribution to: Researchers, scientists, and drug development professionals.

In the landscape of pharmaceutical development and fine chemical synthesis, the stereochemical purity of a chiral molecule is not merely a quality metric; it is a critical determinant of therapeutic efficacy and safety. 2-Methyl-1,4-dioxane-2-carboxylic acid, a chiral heterocyclic compound, presents a common challenge in analytical chemistry: the accurate and robust determination of its enantiomeric excess (ee). This guide provides an in-depth comparison of established analytical methodologies for this purpose, grounded in both theoretical principles and practical, field-proven insights. We will explore direct and indirect chromatographic techniques, as well as spectroscopic methods, offering detailed protocols and a critical evaluation of their respective advantages and limitations.

The Analytical Imperative: Why Enantiomeric Purity Matters

The biological activity of chiral molecules is often stereospecific, with one enantiomer exhibiting the desired therapeutic effect while the other may be inactive or, in some cases, elicit undesirable or toxic effects. Consequently, regulatory bodies worldwide mandate stringent control over the enantiomeric purity of chiral drug substances. For researchers engaged in the synthesis of 2-Methyl-1,4-dioxane-2-carboxylic acid and its derivatives, a reliable method for determining enantiomeric excess is paramount for process optimization, quality control, and regulatory compliance.

Comparative Overview of Analytical Methodologies

The determination of enantiomeric excess for a given chiral compound is not a one-size-fits-all endeavor. The choice of analytical technique is governed by factors such as the physicochemical properties of the analyte, the required level of accuracy and precision, sample throughput needs, and available instrumentation. Here, we compare three widely adopted and powerful techniques for the enantiomeric excess determination of 2-Methyl-1,4-dioxane-2-carboxylic acid:

Method Principle Sample Preparation Throughput Pros Cons
Direct Chiral HPLC Enantiomers are separated on a chiral stationary phase (CSP) through transient diastereomeric interactions.Minimal; dissolution in a suitable solvent.HighDirect analysis, high accuracy, and precision.Requires specialized and often expensive chiral columns; method development can be empirical.[1][2]
Indirect Chiral HPLC The carboxylic acid is derivatized with a chiral reagent to form diastereomers, which are then separated on a standard achiral HPLC column.Derivatization step required.MediumUtilizes standard, less expensive HPLC columns; can be more robust.Derivatization can be time-consuming and may introduce analytical errors; requires an enantiomerically pure derivatizing agent.
Chiral NMR Spectroscopy Enantiomers exhibit different chemical shifts in the presence of a chiral solvating agent (CSA) or after derivatization with a chiral derivatizing agent (CDA).Addition of a CSA or derivatization.Low to MediumRapid analysis for ee determination; provides structural information.Lower sensitivity and accuracy compared to chromatography; requires higher sample concentrations and a high-field NMR spectrometer.[3]

Method 1: Direct High-Performance Liquid Chromatography (HPLC) on a Chiral Stationary Phase

Direct chiral HPLC is often the gold standard for enantiomeric excess determination due to its accuracy, precision, and high throughput.[1] The separation is based on the differential interaction of the enantiomers with a chiral stationary phase (CSP). For a carboxylic acid like 2-Methyl-1,4-dioxane-2-carboxylic acid, polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are excellent starting points for method development due to their broad applicability for a wide range of chiral compounds, including acids.[2]

Causality of Separation

The separation mechanism on a polysaccharide-based CSP involves a combination of intermolecular interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance. The chiral grooves and cavities of the polysaccharide polymer create a stereochemically defined environment where the two enantiomers can form transient diastereomeric complexes with differing stabilities, leading to different retention times.

Experimental Protocol: Direct Chiral HPLC

Objective: To separate the enantiomers of 2-Methyl-1,4-dioxane-2-carboxylic acid using a polysaccharide-based chiral stationary phase.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Chiral Column: Chiralcel® OD-H (or a similar polysaccharide-based column).

  • Data acquisition and processing software.

Reagents:

  • Hexane (HPLC grade)

  • Isopropanol (IPA) (HPLC grade)

  • Trifluoroacetic acid (TFA) (HPLC grade)

  • Sample of 2-Methyl-1,4-dioxane-2-carboxylic acid (racemic and/or enantiomerically enriched)

Procedure:

  • Mobile Phase Preparation: Prepare the mobile phase by mixing Hexane and IPA in a ratio of 90:10 (v/v). Add 0.1% TFA to the mobile phase to suppress the ionization of the carboxylic acid group, which generally leads to better peak shapes.

  • Sample Preparation: Accurately weigh and dissolve the 2-Methyl-1,4-dioxane-2-carboxylic acid sample in the mobile phase to a final concentration of approximately 1 mg/mL.

  • HPLC Conditions:

    • Column: Chiralcel® OD-H, 5 µm, 4.6 x 250 mm

    • Mobile Phase: Hexane:IPA:TFA (90:10:0.1, v/v/v)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Detection Wavelength: 210 nm (or a wavelength with sufficient absorbance for the analyte)

    • Injection Volume: 10 µL

  • Analysis:

    • Inject a racemic standard to determine the retention times of the two enantiomers and calculate the resolution factor.

    • Inject the enantiomerically enriched sample(s).

    • Integrate the peak areas of the two enantiomers.

  • Calculation of Enantiomeric Excess (% ee):

    • % ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100

      • Where Area₁ is the peak area of the major enantiomer and Area₂ is the peak area of the minor enantiomer.

Workflow Diagram

G cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_mp Prepare Mobile Phase (Hexane:IPA:TFA) hplc_inject Inject Sample (10 µL) prep_mp->hplc_inject prep_sample Dissolve Sample (1 mg/mL) prep_sample->hplc_inject hplc_separate Separation on Chiralcel® OD-H hplc_inject->hplc_separate hplc_detect UV Detection (210 nm) hplc_separate->hplc_detect data_integrate Integrate Peak Areas hplc_detect->data_integrate data_calculate Calculate % ee data_integrate->data_calculate

Caption: Workflow for Direct Chiral HPLC Analysis.

Method 2: Indirect High-Performance Liquid Chromatography via Diastereomeric Derivatization

The indirect method involves converting the enantiomers into a pair of diastereomers by reacting them with an enantiomerically pure chiral derivatizing agent (CDA). Diastereomers have different physical properties and can be separated on a standard achiral HPLC column.[4] For carboxylic acids, chiral amines are commonly used as CDAs.

Causality of Separation

The separation of the resulting diastereomeric amides on a standard stationary phase (like C18) is based on differences in their polarity and interaction with the stationary phase. The different three-dimensional arrangements of the two chiral centers in the diastereomers lead to distinct chromatographic behavior.

Experimental Protocol: Indirect Chiral HPLC

Objective: To determine the enantiomeric excess of 2-Methyl-1,4-dioxane-2-carboxylic acid by forming diastereomeric amides with (R)-(+)-1-phenylethylamine and separating them on a C18 column.

Instrumentation:

  • HPLC system with a UV detector.

  • Standard achiral column (e.g., C18, 5 µm, 4.6 x 250 mm).

Reagents:

  • 2-Methyl-1,4-dioxane-2-carboxylic acid sample.

  • (R)-(+)-1-Phenylethylamine (enantiomerically pure).

  • A coupling agent, such as N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

  • 4-Dimethylaminopyridine (DMAP) (catalyst).

  • Dichloromethane (DCM) (anhydrous).

  • Acetonitrile (ACN) (HPLC grade).

  • Water (HPLC grade).

  • Trifluoroacetic acid (TFA) (HPLC grade).

Procedure:

  • Derivatization:

    • In a vial, dissolve 10 mg of 2-Methyl-1,4-dioxane-2-carboxylic acid in 1 mL of anhydrous DCM.

    • Add 1.2 equivalents of (R)-(+)-1-phenylethylamine.

    • Add 1.1 equivalents of EDC and a catalytic amount of DMAP.

    • Stir the reaction mixture at room temperature for 4-6 hours or until the reaction is complete (monitor by TLC or a preliminary HPLC run).

    • Quench the reaction with a small amount of water. Extract the organic layer, wash with dilute HCl and brine, dry over anhydrous sodium sulfate, and evaporate the solvent.

    • Re-dissolve the crude diastereomeric amide mixture in the HPLC mobile phase.

  • HPLC Conditions:

    • Column: C18, 5 µm, 4.6 x 250 mm

    • Mobile Phase: A gradient of ACN and water with 0.1% TFA. For example, start with 30% ACN and increase to 70% ACN over 20 minutes.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 254 nm (due to the phenyl group from the derivatizing agent).

    • Injection Volume: 10 µL

  • Analysis and Calculation: Follow the same analysis and calculation steps as in the direct HPLC method.

Workflow Diagram

G cluster_deriv Derivatization cluster_hplc Achiral HPLC Analysis cluster_data Data Analysis deriv_react React Acid with (R)-1-Phenylethylamine (EDC, DMAP, DCM) deriv_workup Work-up and Isolation of Diastereomers deriv_react->deriv_workup hplc_prep Dissolve Diastereomers deriv_workup->hplc_prep hplc_inject Inject Sample hplc_prep->hplc_inject hplc_separate Separation on C18 Column hplc_inject->hplc_separate hplc_detect UV Detection (254 nm) hplc_separate->hplc_detect data_integrate Integrate Peak Areas hplc_detect->data_integrate data_calculate Calculate % ee data_integrate->data_calculate

Caption: Workflow for Indirect Chiral HPLC Analysis.

Method 3: Chiral Nuclear Magnetic Resonance (NMR) Spectroscopy

Chiral NMR spectroscopy offers a rapid method for determining enantiomeric excess without the need for chromatographic separation. This is achieved by adding a chiral solvating agent (CSA) to the NMR tube containing the analyte. The CSA forms transient, non-covalent diastereomeric complexes with the enantiomers, which leads to a separation of their signals in the NMR spectrum.[3]

Causality of Signal Splitting

The chiral solvating agent creates a chiral environment around the enantiomers of 2-Methyl-1,4-dioxane-2-carboxylic acid. The differential spatial arrangement of the two diastereomeric complexes results in distinct magnetic environments for the nuclei of the enantiomers, causing their corresponding signals (e.g., the methyl protons) to appear at slightly different chemical shifts. The integration of these separated signals allows for the quantification of the enantiomeric ratio.

Experimental Protocol: Chiral NMR Spectroscopy

Objective: To determine the enantiomeric excess of 2-Methyl-1,4-dioxane-2-carboxylic acid using (R)-(-)-2-amino-2-phenylethanol as a chiral solvating agent.

Instrumentation:

  • High-field NMR spectrometer (e.g., 400 MHz or higher).

  • NMR tubes.

Reagents:

  • 2-Methyl-1,4-dioxane-2-carboxylic acid sample.

  • (R)-(-)-2-amino-2-phenylethanol (or another suitable CSA).

  • Deuterated chloroform (CDCl₃).

Procedure:

  • Sample Preparation:

    • Dissolve approximately 5-10 mg of the 2-Methyl-1,4-dioxane-2-carboxylic acid sample in about 0.6 mL of CDCl₃ in an NMR tube.

    • Acquire a standard ¹H NMR spectrum of the sample alone.

    • To the same NMR tube, add 1.0 to 1.5 equivalents of the chiral solvating agent, (R)-(-)-2-amino-2-phenylethanol.

    • Gently shake the tube to ensure thorough mixing.

  • NMR Acquisition:

    • Acquire a ¹H NMR spectrum of the mixture.

    • Optimize acquisition parameters (e.g., number of scans) to achieve a good signal-to-noise ratio for accurate integration.

  • Analysis:

    • Identify a well-resolved signal of the analyte (e.g., the methyl protons) that shows splitting into two distinct peaks corresponding to the two enantiomers.

    • Carefully integrate the two separated signals.

  • Calculation of Enantiomeric Excess (% ee):

    • % ee = [ (Integration₁ - Integration₂) / (Integration₁ + Integration₂) ] x 100

      • Where Integration₁ is the integral of the major enantiomer's signal and Integration₂ is the integral of the minor enantiomer's signal.

Logical Relationship Diagram

G Analyte Racemic Analyte (R- and S-Enantiomers) Complexes Transient Diastereomeric Complexes (R-Analyte/R-CSA and S-Analyte/R-CSA) Analyte->Complexes CSA Chiral Solvating Agent (e.g., (R)-Amine) CSA->Complexes NMR NMR Spectrum Complexes->NMR Signals Distinct Chemical Shifts for R- and S-Enantiomers NMR->Signals Integration Integration of Signals Signals->Integration ee_Calc % ee Calculation Integration->ee_Calc

Caption: Principle of Chiral NMR Spectroscopy with a CSA.

Conclusion and Recommendations

The choice of the most suitable method for determining the enantiomeric excess of 2-Methyl-1,4-dioxane-2-carboxylic acid depends on the specific requirements of the analysis.

  • For routine, high-throughput quality control with high accuracy, Direct Chiral HPLC is the recommended method. The initial investment in a chiral column and method development is offset by the speed and reliability of the analysis.

  • When a suitable chiral column is not available or if the direct method fails to provide adequate separation, Indirect Chiral HPLC is a robust alternative. The additional sample preparation step is a trade-off for the use of standard, readily available columns.

  • For rapid screening or when only small amounts of sample are available, Chiral NMR Spectroscopy can be a valuable tool. While it may lack the precision of chromatographic methods, it provides a quick assessment of enantiomeric purity.

It is imperative that any chosen method be properly validated for its intended use, including an assessment of its linearity, accuracy, precision, and limits of detection and quantification, to ensure the integrity of the analytical results.

References

  • Phenomenex Inc. (n.d.). Chiral HPLC Separations. Retrieved from [Link]

  • MDPI. (2022). Stereochemistry of Chiral 2-Substituted Chromanes: Twist of the Dihydropyran Ring and Specific Optical Rotation. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Resolution via diastereomeric amides of enantiopure 1,4‐benzoxathian‐2‐ and 3‐carboxylic acids and determination of their configuration. Retrieved from [Link]

  • ResearchGate. (2018). Is it possible to separate peaks of a chiral carboxylic acid in chiral HPLC? Retrieved from [Link]

  • RSC Publishing. (2023). Determination of enantiomeric excess and diastereomeric excess via optical methods. Application to α-methyl-β-hydroxy-carboxylic acids. Retrieved from [Link]

  • MDPI. (n.d.). Chiral α‐Amino Acid‐Based NMR Solvating Agents. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Determination of Enantiomeric Excess and Diastereomeric Excess via Optical Methods. Application to α-methyl-β-hydroxy-carboxylic acids. Retrieved from [Link]

  • UNIPI. (2022). Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. Retrieved from [Link]

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A Comparative Guide to Catalysts for Substituted Dioxane Synthesis: Performance, Mechanisms, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Substituted dioxanes are a critical class of heterocyclic compounds, serving as indispensable building blocks and functional motifs in a myriad of applications, from pharmaceuticals and agrochemicals to high-performance solvents and fragrances. The synthesis of these valuable molecules, primarily through the formation of 1,3- and 1,4-dioxane rings, is heavily reliant on efficient catalytic processes. The choice of catalyst is paramount, directly influencing reaction rates, selectivity, and overall process sustainability.

This guide provides a comprehensive comparative analysis of various catalytic systems for the synthesis of substituted dioxanes. It is designed to equip researchers, scientists, and drug development professionals with the necessary insights to make informed decisions in catalyst selection. We will delve into a data-driven comparison of catalyst performance, explore the underlying reaction mechanisms, and provide detailed, field-proven experimental protocols. The key performance indicators under scrutiny will be catalytic activity (conversion), selectivity towards the desired dioxane product, catalyst reusability, and the required reaction conditions.

An Overview of Catalytic Systems for Dioxane Synthesis

The synthesis of substituted dioxanes predominantly proceeds via two major pathways: the acetalization/ketalization of 1,3-diols with carbonyl compounds for 1,3-dioxanes, and the acid-catalyzed cyclization of diols for 1,4-dioxanes. A related and powerful method for 1,3-dioxane formation is the Prins cyclization of an olefin with formaldehyde. The catalysts employed in these transformations can be broadly classified into homogeneous and heterogeneous systems.

Homogeneous Catalysis

Homogeneous catalysts, being in the same phase as the reactants, generally offer high activity due to the excellent accessibility of their catalytic sites.[1]

  • Brønsted Acids: Traditional mineral acids such as sulfuric acid (H₂SO₄) and hydrochloric acid (HCl), along with organic sulfonic acids like p-toluenesulfonic acid (p-TsOH), are workhorses in dioxane synthesis.[2] They are highly effective at protonating carbonyls or alcohols, thereby activating them for nucleophilic attack. However, their use is often plagued by issues of corrosion, difficult separation from the reaction mixture, and the generation of acidic waste.[3]

  • Lewis Acids: Lewis acids, such as boron trifluoride etherate (BF₃·OEt₂) and tin(IV) chloride (SnCl₄), catalyze dioxane synthesis by coordinating to the carbonyl oxygen, which enhances its electrophilicity. They can offer milder reaction conditions compared to Brønsted acids but are often sensitive to moisture and can be more expensive.

Heterogeneous Catalysis

Heterogeneous catalysts exist in a different phase from the reactants, typically as a solid in a liquid or gas phase reaction. Their primary advantage lies in their ease of separation from the product mixture, which allows for catalyst recycling and continuous flow processes, aligning with the principles of green chemistry.[4]

  • Solid Acid Catalysts:

    • Ion-Exchange Resins: Macroporous sulfonic acid resins, with Amberlyst-15 being a prime example, are widely used.[5] They offer high acidity and are easily filtered off post-reaction. Their thermal stability can be a limitation, but they are highly effective under mild conditions.[5][6]

    • Zeolites: These crystalline aluminosilicates, such as H-ZSM-5, H-Beta, and USY, possess well-defined pore structures and strong Brønsted and/or Lewis acid sites.[7] Their shape-selective nature can influence product distribution, and they are generally robust at higher temperatures.

    • Other Solid Acids: Materials like sulfated zirconia (a solid superacid), niobic acid, and functionalized mesoporous silica (e.g., SBA-15-SO₃H) have shown significant promise, often exhibiting high activity and selectivity.[8]

Comparative Performance Analysis: A Data-Driven Approach

The selection of a catalyst is often a trade-off between activity, selectivity, cost, and practicality. The following tables summarize experimental data from the literature to provide a quantitative comparison of various catalysts for the synthesis of both 1,3- and 1,4-dioxanes.

Table 1: Comparative Performance of Catalysts in the Synthesis of Substituted 1,3-Dioxanes
CatalystSubstratesReaction TypeTemp. (°C)Time (h)Conversion (%)Selectivity (%)Yield (%)Reference
Homogeneous Catalysts
p-TsOHBenzaldehyde, 1,3-PropanediolAcetalizationRT12--42[2]
H₂SO₄ (conc.)Styrene, FormalinPrins Cyclization903~70~85~60[9]
Phosphotungstic AcidStyrene, FormalinPrins Cyclization90387.398.9~86.3[9]
Heterogeneous Catalysts
Amberlyst-15Benzaldehyde, 1,3-PropanediolAcetalizationRT24--64[2]
HZSM-5Styrene, FormalinPrins Cyclization903~60~90~54[9]
ZnAlMCM-41(75)Styrene, ParaformaldehydePrins Cyclization1004999897[7]
Sulfated ZirconiaStyrene, ParaformaldehydePrins Cyclization1008~1009393[8]
SBA-15-SO₃HStyrene, FormaldehydePrins Cyclization1004~100~100~100[9]
Table 2: Comparative Performance of Catalysts in the Synthesis of 1,4-Dioxane from Diethylene Glycol
CatalystTemp. (°C)PressureConversion (%)Selectivity (%)Yield (%)ReusabilityReference
Homogeneous Catalysts
H₂SO₄ (5 wt%)150300 mm HgHigh~95 (dry basis)-Not reusable[6]
Heterogeneous Catalysts
ZSM-52001 atm10095.295.2Stable[1]
Zeolite Beta2001 atm99.7-88.8Stable[1]
SO₄²⁻/ZrO₂-Al₂O₃195-2401 atmHigh>90>90Stable for >150h[4]

Discussion of Data:

For the synthesis of 1,3-dioxanes , heterogeneous catalysts demonstrate clear advantages. While homogeneous catalysts like phosphotungstic acid show excellent performance, their recovery and reuse present challenges.[9] In contrast, solid acids like functionalized SBA-15 and ZnAlMCM-41 provide near-quantitative yields with high selectivity and offer the crucial benefit of recyclability.[7][9] Amberlyst-15 stands out as a mild and effective catalyst for acetalization reactions at room temperature.[2]

In the industrial production of 1,4-dioxane , the shift from homogeneous sulfuric acid to heterogeneous catalysts is driven by the need to mitigate corrosion, tar formation, and waste generation.[3] Zeolites, particularly ZSM-5, and solid superacids offer remarkable improvements, providing high conversion and selectivity under continuous flow conditions with excellent catalyst stability.[1][4]

Mechanistic Insights

The synthesis of substituted dioxanes is predominantly an acid-catalyzed process. Understanding the reaction mechanism is key to optimizing reaction conditions and catalyst choice.

Mechanism of 1,3-Dioxane Formation (Acetalization)

The reaction of a carbonyl compound with a 1,3-diol proceeds via the formation of a hemiacetal intermediate, which then undergoes intramolecular cyclization.

Caption: General mechanism for acid-catalyzed 1,3-dioxane synthesis.

Both Brønsted and Lewis acids can catalyze this reaction. Brønsted acids directly protonate the carbonyl oxygen, while Lewis acids coordinate to it, both serving to increase the electrophilicity of the carbonyl carbon for attack by the diol.[10]

Experimental Protocols

The following protocols are representative examples for the synthesis of substituted dioxanes using common homogeneous and heterogeneous catalysts.

Protocol 1: Synthesis of 2-Phenyl-1,3-dioxane using p-Toluenesulfonic Acid (p-TsOH)

This protocol is adapted from established procedures for acetalization.[10]

Materials:

  • Benzaldehyde

  • 1,3-Propanediol

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)

  • Toluene

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask, Dean-Stark apparatus, condenser, magnetic stirrer, heating mantle, separatory funnel.

Procedure:

  • To a 100 mL round-bottom flask equipped with a Dean-Stark apparatus and a condenser, add benzaldehyde (10.6 g, 100 mmol), 1,3-propanediol (9.1 g, 120 mmol), and p-TsOH·H₂O (0.19 g, 1 mmol).

  • Add 50 mL of toluene to the flask.

  • Heat the mixture to reflux with vigorous stirring. Water will be collected in the Dean-Stark trap.

  • Continue refluxing until no more water is collected (typically 2-4 hours).

  • Allow the reaction mixture to cool to room temperature.

  • Transfer the mixture to a separatory funnel and wash with 2 x 25 mL of saturated sodium bicarbonate solution, followed by 25 mL of brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the product by vacuum distillation or column chromatography (silica gel, hexane/ethyl acetate eluent) to yield 2-phenyl-1,3-dioxane.

Protocol 2: Synthesis of 2-Phenyl-1,3-dioxane using Amberlyst-15

This protocol highlights the use of a reusable solid acid catalyst.[2]

Materials:

  • Benzaldehyde

  • 1,3-Propanediol

  • Amberlyst-15 resin

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • 4Å Molecular sieves

  • Round-bottom flask, magnetic stirrer.

Procedure:

  • Activate the Amberlyst-15 resin by heating at 110 °C under vacuum for 4 hours.

  • To a 100 mL round-bottom flask, add benzaldehyde (5.3 g, 50 mmol), 1,3-propanediol (4.2 g, 55 mmol), and activated Amberlyst-15 (1.0 g).

  • Add 50 mL of DCM (or THF) and activated 4Å molecular sieves (5 g).

  • Stir the mixture at room temperature for 24 hours. Monitor the reaction progress by TLC or GC.

  • Upon completion, filter off the Amberlyst-15 resin and molecular sieves. The resin can be washed with DCM, dried, and stored for reuse.

  • Wash the filtrate with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield the product. Further purification can be done if necessary.

Experimental_Workflow cluster_protocol General Experimental Workflow Reactants Charge Reactants & Catalyst Reaction Perform Reaction (Heating/Stirring) Reactants->Reaction Workup Aqueous Workup (Quench & Extract) Reaction->Workup Purification Purification (Distillation/Chromatography) Workup->Purification Analysis Product Analysis (NMR, GC-MS) Purification->Analysis

Caption: A generalized workflow for dioxane synthesis and purification.

Catalyst Selection Guide: A Practical Framework

Choosing the optimal catalyst requires a careful consideration of several factors. The following decision-making framework can guide researchers toward the most suitable catalytic system for their specific needs.

Catalyst_Selection Start Define Synthesis Goal: Substituted Dioxane Target Scale Reaction Scale? Start->Scale Reuse Catalyst Reusability Required? Scale->Reuse Pilot/Industrial Scale Homogeneous Consider Homogeneous Catalyst (e.g., p-TsOH, H₂SO₄) - High Activity - Simple Setup Scale->Homogeneous Lab Scale Substrate Substrate Sensitivity? Mild_Hetero Mild Heterogeneous Catalyst (e.g., Amberlyst-15) Substrate->Mild_Hetero Sensitive Robust_Hetero Robust Heterogeneous Catalyst (e.g., Zeolite, Sulfated Zirconia) Substrate->Robust_Hetero Robust Reuse->Homogeneous No Heterogeneous Consider Heterogeneous Catalyst (e.g., Amberlyst-15, Zeolite) - Easy Separation - Reusable Reuse->Heterogeneous Yes Homogeneous->Substrate Heterogeneous->Substrate

Caption: A decision-making framework for catalyst selection in dioxane synthesis.

Key Considerations:

  • Substrate Scope and Sensitivity: For acid-sensitive substrates, milder catalysts like Amberlyst-15 or certain Lewis acids may be preferable.

  • Process Scale: For large-scale industrial production, the reusability and ease of separation offered by heterogeneous catalysts are significant advantages.

  • Economic Factors: The cost of the catalyst and any necessary regeneration steps should be factored into the overall process economics.

  • Environmental Impact: The use of reusable heterogeneous catalysts and solvent-free conditions can significantly improve the environmental footprint of the synthesis.

Conclusion and Future Outlook

The synthesis of substituted dioxanes is a mature field with a diverse array of catalytic options. While homogeneous acid catalysts remain effective for small-scale laboratory syntheses, the trend is clearly moving towards the adoption of more sustainable and reusable heterogeneous systems. Catalysts like zeolites, functionalized silicas, and solid superacids offer high activity and selectivity, coupled with the operational advantages of easy separation and potential for continuous processing.

Future research in this area will likely focus on the development of novel heterogeneous catalysts with enhanced activity, selectivity, and stability. The design of catalysts with tunable Lewis and Brønsted acidity, as well as hierarchical pore structures to accommodate bulky substrates, will be of particular interest. Furthermore, the application of flow chemistry in conjunction with solid catalysts promises to deliver more efficient, scalable, and safer processes for the synthesis of this important class of heterocyclic compounds.

References

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  • Texaco Inc. (1988). Method for producing 1,4-dioxane. U.S.
  • Harbin University of Science and Technology. (2005). Method for catalytically synthesizing 1,4-dioxane using granular solid super strong acid.
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  • Cossy, J., et al. (2008). Product Class 8: 1,3-Dioxanes, 1,3-Dioxepanes, and Larger-Ring O/O Acetals. Science of Synthesis, 29, 487-618.
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  • Ballini, R., et al. (2001). Amberlyst-15 as a Mild, Chemoselective and Reusable Heterogeneous Catalyst for the Conversion of Carbonyl Compounds to 1,3-Oxathiolanes. Synthesis, 2001(12), 1826-1829. [Link]

  • Reddy, K. S., et al. (2012). Sulfated zirconia catalyzed synthesis of 4-phenyl-1,3-dioxane via Prins reaction. Catalysis Science & Technology, 2(7), 1424-1429. As cited in ResearchGate. [Link]

  • Kumar, A., & Akshai, K. (n.d.). Comparison of Homogeneous and Heterogeneous catalysts. ResearchGate. [Link]

  • Vishwakarma, S. K. (2020). Types of catalysis, heterogeneous and homogenous catalysis. ResearchGate. [Link]

  • Selvam, P., & Raja, T. (2015). ZnAlMCM-41: a very ecofriendly and reusable solid acid catalyst for the highly selective synthesis of 1,3-dioxanes by the Prins cyclization of olefins. Dalton Transactions, 44(41), 18066-18077. [Link]

  • Climent, M. J., et al. (2004). Acetalization of glycerol with benzaldehyde using solid acid catalysts. Applied Catalysis A: General, 263(2), 155-161. As cited in ResearchGate. [Link]

  • YouTube. (2021, December 27). Homogeneous catalyst vs. Heterogeneous catalyst by Chemistry : The Mystery of Molecules. [Link]

  • Pal, R., Sarkar, T., & Khasnobis, S. (2012). Amberlyst-15 in organic synthesis. ARKIVOC, 2012(i), 570-609. [Link]

  • Vasylyev, M. V., et al. (2014). The p-toluenesulfonic acid (p-TsOH), 1-(3-propylsulfonic)-3-methylimidazolium chloride [(HSO3)³C3C1im][Cl], Amberlyst-15 H⁺ and sulfonated-silica (SiO2–SO3H) catalyzed reactions of meso-erythritol (1) with aldehyde/ketones (2a–g). ResearchGate. [Link]

  • YouTube. (2015, November 5). Acid-Catalyzed Dehydration: 1,4-Dioxane. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.